Desmethyl formetanate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
25636-15-1 |
|---|---|
Molecular Formula |
C10H13N3O2 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
[3-(methyliminomethylamino)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C10H13N3O2/c1-11-7-13-8-4-3-5-9(6-8)15-10(14)12-2/h3-7H,1-2H3,(H,11,13)(H,12,14) |
InChI Key |
RSSOGDRSJPAJOI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC=CC(=C1)NC=NC |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to Desmethyl Formetanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl formetanate, a primary metabolite of the carbamate insecticide formetanate, is a compound of significant interest in the fields of toxicology, environmental science, and drug development. Understanding its chemical properties, metabolic fate, and biological activity is crucial for a comprehensive assessment of the parent compound's safety and environmental impact. This technical guide provides a detailed overview of the core chemical and biological characteristics of this compound, supported by available scientific data.
Chemical Properties
| Property | Value | Source |
| IUPAC Name | 3-{[methylamino(methylene)]amino}phenyl methylcarbamate | Inferred |
| Molecular Formula | C10H13N3O2 | Inferred |
| Molecular Weight | 207.23 g/mol | Inferred |
| Acute Oral LD50 (Rats) | 267 mg/kg (young adult); 295 mg/kg | [1] |
Note: The molecular formula and weight are inferred based on the demethylation of formetanate (C11H15N3O2). Further experimental verification is required for definitive values.
Metabolism and Signaling Pathway
Formetanate undergoes metabolic transformation in biological systems, primarily through hydrolysis and N-demethylation. The N-demethylation of the dimethylamino group of formetanate leads to the formation of this compound. This metabolic process is a key step in the detoxification pathway of the parent insecticide.
The primary mechanism of action for both formetanate and its metabolite, this compound, is the inhibition of the enzyme acetylcholinesterase (AChE).[1] AChE is critical for the breakdown of the neurotransmitter acetylcholine at cholinergic synapses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of nerve impulses, which can cause a range of toxic effects.
Below is a diagram illustrating the metabolic pathway from formetanate to this compound and the subsequent mechanism of action.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively documented in publicly accessible literature. However, general methodologies for the analysis of carbamate metabolites can be adapted.
General Analytical Method for Carbamate Metabolites
A common approach for the determination of formetanate and its metabolites in biological and environmental samples involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Extraction: Samples (e.g., tissue, soil, water) are typically extracted with an organic solvent such as acetonitrile, often with the addition of a small amount of acid to improve stability.
-
Cleanup: The crude extract is then purified to remove interfering substances. This can be achieved using solid-phase extraction (SPE) with cartridges containing materials like C18 or graphitized carbon black.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The purified extract is injected into a liquid chromatograph. A reversed-phase column (e.g., C18) is commonly used to separate the analytes. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium acetate to enhance ionization.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in positive ion mode is a frequently used ionization technique for carbamates. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and daughter ions of this compound.
Below is a generalized workflow for the analysis of this compound.
Toxicological Profile
The available toxicological data indicates that this compound is less acutely toxic than its parent compound, formetanate.[1] The oral LD50 in young adult rats for this compound is 267 mg/kg, compared to significantly lower values for formetanate hydrochloride, indicating a lower immediate toxicity.[1] However, as a cholinesterase inhibitor, it still poses a potential risk, and its contribution to the overall toxicity of formetanate exposure should be considered.
Conclusion
This compound is a key metabolite in the biotransformation of the insecticide formetanate. While it exhibits lower acute toxicity than the parent compound, its role as a cholinesterase inhibitor warrants careful consideration in risk assessments. Further research is needed to fully characterize its chemical and physical properties, refine analytical methodologies, and elucidate its specific toxicological profile. This in-depth guide provides a foundational understanding for researchers and professionals working with this important compound.
References
The Elucidation of Desmethyl Formetanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and analytical strategies for the structure elucidation of desmethyl formetanate, a key metabolite of the insecticide and acaricide formetanate. This document outlines the metabolic pathway of formetanate, details the experimental protocols for structural analysis, and presents key quantitative data in a structured format. The logical workflow for the identification and characterization of this metabolite is illustrated, providing a foundational resource for researchers in drug metabolism, pesticide science, and analytical chemistry.
Introduction
Formetanate, a carbamate pesticide, is widely used in agriculture to control mites and insects on a variety of crops.[1] Understanding the metabolic fate of formetanate is crucial for assessing its toxicological profile and environmental impact. One of the primary metabolic transformations of formetanate is N-demethylation, leading to the formation of this compound. The precise structural identification of this metabolite is paramount for regulatory assessment and for understanding the complete toxicokinetic profile of the parent compound. This guide details the process of elucidating the structure of this compound, from its formation to its analytical characterization.
Metabolic Pathway of Formetanate
The metabolism of formetanate primarily occurs in the liver and involves enzymatic reactions.[2] The key transformation leading to this compound is an N-demethylation reaction, a common metabolic pathway for compounds containing N,N-dimethylamino moieties. This reaction is typically catalyzed by cytochrome P450 (CYP450) enzymes. The formamidine group of formetanate is also susceptible to hydrolysis, catalyzed by enzymes such as formamidase, which can lead to further degradation products.[2]
Below is a diagram illustrating the metabolic conversion of formetanate to this compound.
References
Desmethyl Formetanate: An In-Depth Technical Guide to its Role as a Metabolite of Formetanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formetanate, a carbamate insecticide, undergoes metabolic transformation in biological systems, leading to the formation of various metabolites. Among these, desmethyl formetanate (m-[[(methylamino)methylene]amino]phenyl-N-methylcarbamate) has been identified as a urinary metabolite in rats. This technical guide provides a comprehensive overview of this compound, focusing on its metabolic pathway, toxicological significance, and the analytical methodologies for its detection and quantification. The guide is intended for researchers and professionals involved in toxicology, drug metabolism, and pesticide research.
Introduction
Formetanate is an N-methyl carbamate pesticide that exerts its insecticidal and acaricidal effects through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. The metabolism of formetanate is a critical aspect of its toxicological assessment, as the resulting metabolites can exhibit different toxicokinetic and toxicodynamic properties compared to the parent compound. One of the identified metabolites is this compound, formed through the N-demethylation of the dimethylaminomethylene group of formetanate. Understanding the formation, fate, and biological activity of this metabolite is crucial for a comprehensive risk assessment of formetanate exposure.
Metabolic Pathway of Formetanate to this compound
The biotransformation of formetanate involves several enzymatic reactions, primarily occurring in the liver. The formation of this compound is a result of N-demethylation, a common metabolic pathway for xenobiotics containing N,N-dimethylamino moieties.
2.1. Enzymatic N-Demethylation
The N-demethylation of formetanate is likely catalyzed by the cytochrome P450 (CYP) mixed-function oxidase system. This enzymatic process involves the oxidation of one of the methyl groups on the nitrogen atom, leading to the formation of an unstable N-hydroxymethyl intermediate. This intermediate then spontaneously decomposes to yield the N-demethylated product, this compound, and formaldehyde. While the specific CYP isozymes responsible for formetanate N-demethylation have not been definitively identified in the available literature, CYP3A4 and CYP2C9 are known to be involved in the N-demethylation of various xenobiotics.
In addition to N-demethylation, formetanate metabolism also involves the hydrolysis of the formamidine and carbamate groups. The formamidine group is reported to be more labile than the carbamate group. Hydrolysis of the formamidine moiety can lead to the formation of m-formaminophenyl-N-methylcarbamate. Further hydrolysis of the carbamate ester bond can produce m-aminophenol and m-formaminophenol.
Below is a diagram illustrating the proposed metabolic pathway of formetanate, including the formation of this compound.
Quantitative Data
Quantitative data on the formation and toxicological properties of this compound are limited. However, some key information has been reported.
Table 1: Quantitative Data for this compound and Related Compounds
| Compound | Parameter | Species | Value | Reference |
| This compound | Acute Oral LD50 | Rat | 295 mg/kg bw | [1] |
| Formetanate Hydrochloride | Acute Oral LD50 | Rat | 15-28 mg/kg bw | [1] |
| m-Formaminophenyl-N-methylcarbamate | Acute Oral LD50 | Rat | 327 mg/kg bw | [1] |
| m-Formaminophenol | Acute Oral LD50 | Rat | 1830 mg/kg bw | [1] |
| m-Aminophenol | Acute Oral LD50 | Rat | 1102 mg/kg bw | [1] |
The acute oral toxicity of this compound in rats is significantly lower than that of the parent compound, formetanate hydrochloride, indicating that N-demethylation is a detoxification pathway.
Experimental Protocols
4.1. In Vitro Metabolism of Formetanate using Rat Liver Microsomes
This protocol describes a general procedure to investigate the N-demethylation of formetanate in a controlled in vitro system.
4.1.1. Materials
-
Rat liver microsomes
-
Formetanate hydrochloride
-
Potassium phosphate buffer (pH 7.4)
-
NADPH-generating system:
-
NADP+
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
4.1.2. Procedure
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine rat liver microsomes (e.g., 0.5 mg/mL protein concentration), potassium phosphate buffer, and formetanate hydrochloride at the desired concentration.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH-generating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes) with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation for Analysis: Vortex the mixture and centrifuge to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to identify and quantify formetanate and its metabolites, including this compound.
4.2. Analytical Method: LC-MS/MS for the Quantification of Formetanate and this compound
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of formetanate and its metabolites.
4.2.1. Chromatographic Conditions (Example)
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient program to separate formetanate and this compound.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
4.2.2. Mass Spectrometric Conditions (Example)
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Formetanate: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values would need to be determined experimentally using analytical standards)
-
4.3. Synthesis of this compound Standard
A certified analytical standard of this compound is crucial for its unambiguous identification and accurate quantification. While a commercial standard may not be readily available, it could be synthesized through a custom synthesis process. A potential synthetic route could involve the reaction of m-aminophenol with N-methylformamide to introduce the formamidine group, followed by carbamoylation with methyl isocyanate. Alternatively, controlled N-demethylation of formetanate could be explored.
Conclusion
This compound is a confirmed metabolite of formetanate in rats, formed via cytochrome P450-mediated N-demethylation. Toxicological data indicate that this metabolic step represents a detoxification pathway, as this compound is significantly less acutely toxic than the parent compound. The analysis of this compound, along with other metabolites, is essential for a thorough understanding of the toxicokinetics of formetanate. The provided experimental frameworks, adapted from standard methodologies, offer a starting point for researchers to further investigate the formation and fate of this metabolite. Further research is warranted to identify the specific CYP isozymes involved in formetanate N-demethylation and to obtain more comprehensive quantitative data on its formation in various biological systems.
References
Desmethyl Formetanate: An In-depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Formetanate hydrochloride is a broad-spectrum insecticide and acaricide belonging to the carbamate class. Its efficacy stems from its ability to disrupt the nervous systems of insects and mites. The primary metabolic pathway of formetanate involves demethylation, leading to the formation of desmethyl formetanate (N-(m-hydroxyphenyl)-N-methylformamidine). Understanding the mechanism of action of this metabolite is crucial for a comprehensive toxicological and pharmacological assessment. This guide synthesizes the available information on the mechanism of action of formetanate and its analogs to infer the activity of this compound.
Core Mechanism of Action: Acetylcholinesterase Inhibition
The principal mechanism of action for carbamate insecticides, including formetanate and presumably its desmethyl metabolite, is the inhibition of acetylcholinesterase (AChE)[1]. AChE is a serine hydrolase responsible for the rapid breakdown of the neurotransmitter acetylcholine (ACh) into choline and acetic acid at cholinergic synapses. This enzymatic degradation terminates the nerve impulse.
Inhibition of AChE by carbamates is a reversible process involving the carbamoylation of the serine hydroxyl group at the active site of the enzyme. This process is analogous to the action of the natural substrate, acetylcholine, but the carbamoylated enzyme is hydrolyzed at a much slower rate. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of postsynaptic receptors.
The prolonged presence of acetylcholine leads to hyperexcitation of the nervous system, characterized by symptoms such as restlessness, hyperexcitability, tremors, convulsions, and paralysis, ultimately leading to the death of the insect.
Signaling Pathway of Acetylcholinesterase Inhibition
References
The Environmental Fate of Desmethyl Formetanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl formetanate, chemically known as N-(3-(((methylamino)carbonyl)oxy)phenyl)formamide, is a primary degradation product of the insecticide and acaricide formetanate hydrochloride. Understanding the environmental fate of this metabolite is crucial for a comprehensive assessment of the potential long-term impacts of formetanate use. This technical guide provides an in-depth overview of the current knowledge regarding the environmental persistence, degradation, and mobility of this compound. The information is compiled from various scientific sources and regulatory assessments, with a focus on providing quantitative data, detailed experimental methodologies, and a clear understanding of its transformation pathways.
Physicochemical Properties
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Rationale/Source |
| Molecular Formula | C9H10N2O3 | Chemical Structure |
| Molecular Weight | 194.19 g/mol | Chemical Structure |
| Water Solubility | Likely to be soluble | Presence of polar functional groups (formamide, carbamate) |
| Vapor Pressure | Expected to be low | Non-volatile nature of similar carbamate compounds |
| Log Kow (Octanol-Water Partition Coefficient) | Likely to be low | Increased polarity compared to formetanate may lead to lower bioaccumulation potential |
Environmental Degradation
The environmental degradation of this compound is intrinsically linked to the degradation of its parent compound, formetanate hydrochloride. Formetanate is known to degrade in the environment through hydrolysis, photolysis, and biodegradation, with this compound being a key intermediate.
Hydrolysis
Hydrolysis is a significant pathway for the degradation of formetanate, and by extension, influences the formation and subsequent degradation of this compound. The rate of hydrolysis is highly dependent on pH.
Table 2: Hydrolysis Data for Formetanate Hydrochloride
| pH | Temperature (°C) | Half-life (t½) | Reference |
| 7.6 | Not Specified | 14.4 hours (for the formamidine group) | [1] |
| 12.6 | Not Specified | 3.9 hours (for the formamidine group) | [1] |
Studies have shown that the formamidine group of formetanate hydrochloride is more labile to hydrolysis than the carbamate group, especially under basic conditions[1]. This initial hydrolysis step leads to the formation of this compound. Further hydrolysis of this compound would likely involve the cleavage of the carbamate ester bond, leading to the formation of 3-formamidophenol.
Photodegradation
Photodegradation, or the breakdown of compounds by light, is another important process in the environmental dissipation of formetanate and its metabolites.
While specific photolysis studies on this compound are not available, studies on the parent compound indicate its susceptibility to phototransformation in both soil and water. It is anticipated that this compound would also undergo photodegradation, potentially through pathways involving the cleavage of the formamide or carbamate linkages, or transformations of the aromatic ring.
Biodegradation
Microbial activity in soil and water plays a crucial role in the degradation of formetanate and its metabolites. Biodegradation studies on formetanate indicate that it is not persistent in soil under aerobic conditions. The formation of this compound is a key step in the aerobic soil metabolism of formetanate. Further microbial degradation of this compound is expected to occur, ultimately leading to mineralization (the complete breakdown to carbon dioxide, water, and mineral salts).
Table 3: Soil Metabolism Data for Formetanate
| Soil Type | Temperature (°C) | Half-life (t½) | Major Metabolites Identified | Reference |
| Not Specified | Not Specified | Not Specified | m-formaminophenyl-N-methylcarbamate (this compound), m-formaminophenol, m-aminophenol | Inferred from degradation pathways |
Mobility in Soil
The mobility of a pesticide and its metabolites in soil determines their potential to leach into groundwater or move into surface water via runoff. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict mobility.
Specific Koc values for this compound are not available. However, based on its chemical structure, which includes polar functional groups, it is expected to have a relatively low Koc value, suggesting a potential for mobility in soil. The mobility will also be influenced by soil properties such as organic matter content, clay content, and pH.
Experimental Protocols
The following sections describe the general methodologies for key environmental fate studies, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols are essential for generating reliable data on the environmental behavior of substances like this compound.
Hydrolysis (OECD Guideline 111)
Objective: To determine the rate of abiotic hydrolysis of a test substance in aqueous solutions at different pH values.
Methodology:
-
Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Test Substance Application: The test substance (e.g., radiolabelled this compound) is added to the buffer solutions at a known concentration.
-
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C).
-
Sampling and Analysis: Samples are taken at various time intervals and analyzed for the concentration of the parent compound and its degradation products using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The degradation rate constants and half-lives are calculated for each pH.
Aerobic Soil Metabolism (OECD Guideline 307)
Objective: To determine the rate and route of degradation of a test substance in soil under aerobic conditions.
Methodology:
-
Test System: Fresh soil samples with known characteristics (e.g., texture, organic carbon content, pH, microbial biomass).
-
Test Substance Application: The test substance (typically ¹⁴C-labelled) is applied to the soil at a concentration relevant to its agricultural use.
-
Incubation: The treated soil is incubated in the dark at a constant temperature (e.g., 20°C) and moisture content. A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels to maintain aerobic conditions.
-
Trapping of Volatiles: Volatile organic compounds and ¹⁴CO₂ produced during degradation are trapped in appropriate solutions (e.g., ethylene glycol and potassium hydroxide).
-
Sampling and Extraction: Soil samples are taken at various time intervals and extracted with suitable solvents to separate the parent compound and its metabolites.
-
Analysis: The extracts, trapped volatiles, and unextracted soil residues are analyzed to identify and quantify the parent compound and its transformation products.
-
Data Analysis: Degradation rates (DT₅₀ and DT₉₀ values) for the parent compound and major metabolites are calculated.
Phototransformation on Soil and in Water (OECD Guideline 316)
Objective: To determine the rate of photodegradation of a test substance on soil surfaces and in water when exposed to a light source simulating natural sunlight.
Methodology for Water:
-
Test System: Sterile, buffered aqueous solutions.
-
Light Source: A light source (e.g., xenon arc lamp) that simulates the spectral distribution of natural sunlight.
-
Test Substance Application: The test substance is dissolved in the aqueous solution.
-
Irradiation: The solutions are irradiated at a constant temperature. Dark controls are run in parallel to account for non-photolytic degradation.
-
Sampling and Analysis: Samples are taken at different time points and analyzed for the parent compound and photoproducts.
-
Data Analysis: The quantum yield and environmental half-life are calculated.
Methodology for Soil:
-
Test System: Thin layers of soil on a suitable support.
-
Test Substance Application: The test substance is applied uniformly to the soil surface.
-
Irradiation: The soil samples are irradiated with a light source simulating sunlight. Dark controls are maintained under the same conditions but shielded from light.
-
Sampling and Extraction: At various intervals, soil samples are extracted and analyzed.
-
Data Analysis: The rate of photodegradation on the soil surface is determined.
Signaling Pathways and Logical Relationships
The degradation of formetanate to this compound and its subsequent transformation can be visualized as a multi-step process influenced by various environmental factors.
References
Unraveling the Degradation of Desmethyl Formetanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethyl formetanate, a primary metabolite of the formamidine pesticide formetanate, represents a critical juncture in the environmental fate and toxicological assessment of its parent compound. Understanding its degradation is paramount for a comprehensive risk analysis. This technical guide delineates the putative degradation pathways of this compound, drawing upon established knowledge of formetanate's metabolism and the chemical reactivity of its constituent functional groups. This document provides detailed experimental protocols for investigating these pathways and presents quantitative data from studies on formetanate to serve as a comparative baseline. Visual diagrams of the proposed degradation pathways and experimental workflows are included to facilitate a deeper understanding of the processes involved.
Introduction
Formetanate, an N-methyl carbamate insecticide and acaricide, undergoes metabolic transformation in various organisms and environmental compartments. A key initial step in its metabolism is N-demethylation, leading to the formation of this compound. While the degradation of formetanate has been the subject of several studies, the subsequent fate of this compound is less well-documented. This guide aims to fill this knowledge gap by proposing its degradation pathways based on established chemical principles and analogous reactions observed for the parent compound.
The primary degradation mechanisms for formetanate-related compounds are hydrolysis, photodegradation, and microbial degradation. These processes target the two principal functional groups: the formamidine moiety and the carbamate ester linkage.
Proposed Degradation Pathways of this compound
The degradation of this compound is hypothesized to proceed through the sequential or concurrent breakdown of its formamidine and carbamate groups.
Hydrolysis
Hydrolysis is a major route of degradation, particularly influenced by pH. The formamidine group is significantly more susceptible to hydrolysis than the carbamate group, especially under neutral to basic conditions.
-
Step 1: Hydrolysis of the Formamidine Group: The N-methylformamidine group of this compound is expected to hydrolyze to yield 3-aminophenol-N-methylcarbamate and N-methylformamide. This reaction is analogous to the hydrolysis of the dimethylformamidine group in formetanate.
-
Step 2: Hydrolysis of the Carbamate Group: The carbamate ester linkage can undergo hydrolysis to yield 3-aminophenol, methylamine, and carbon dioxide. This step is generally slower than the hydrolysis of the formamidine group.
Photodegradation
Exposure to sunlight can induce the degradation of this compound. The primary photochemical reactions are likely to involve cleavage of the formamidine and carbamate linkages, potentially leading to a variety of transformation products, including hydroxylated derivatives.
Microbial Degradation
In soil and aquatic environments, microorganisms are expected to play a significant role in the degradation of this compound. Microbial enzymes can catalyze both the hydrolysis of the formamidine and carbamate groups. N-demethylation is a common microbial metabolic pathway for many xenobiotics. Further degradation of the aromatic ring can also occur through microbial action, ultimately leading to mineralization.
Quantitative Data on Formetanate Degradation
Table 1: Hydrolysis Half-life of Formetanate Hydrochloride's Formamidine Group [1]
| pH | Temperature (°C) | Half-life (hours) |
| 7.6 | 33 | 14.4 |
| 12.6 | Not Specified | 3.9 |
Table 2: Environmental Fate of Formetanate in Soil [2]
| Metabolite | Maximum Applied Radioactivity (%) | Persistence |
| 3-aminophenol methylcarbamate (3-APMC) | 30 | Very low to moderate |
| 3-hydroxyformanilide (3-HF) | 18 | Very low to moderate |
| 3-formamidophenyl methylcarbamate (3-FAPMC) | 20 | Very low to low |
Experimental Protocols
To investigate the degradation pathways of this compound, the following experimental protocols are recommended.
Hydrolysis Study
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Methodology:
-
Prepare buffer solutions at pH 4, 7, and 9.
-
Spike a known concentration of this compound into each buffer solution in sterile, amber glass vials.
-
Incubate the vials at a constant temperature (e.g., 25°C) in the dark.
-
At specified time intervals, withdraw aliquots from each vial.
-
Analyze the aliquots for the concentration of this compound and its potential hydrolysis products (e.g., 3-aminophenol-N-methylcarbamate) using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Calculate the hydrolysis rate constants and half-lives at each pH.
Photodegradation Study
Objective: To assess the degradation of this compound under simulated sunlight.
Methodology:
-
Prepare an aqueous solution of this compound in a photochemically transparent vessel (e.g., quartz).
-
Expose the solution to a light source that simulates the solar spectrum (e.g., a xenon arc lamp).
-
Maintain a control sample in the dark at the same temperature.
-
At various time points, collect samples from both the irradiated and control solutions.
-
Analyze the samples by HPLC-MS/MS to identify and quantify this compound and its photoproducts.
-
Determine the photodegradation rate and identify major transformation products.
Microbial Degradation Study (Aerobic Soil)
Objective: To evaluate the biodegradation of this compound in soil under aerobic conditions.
Methodology:
-
Characterize the soil to be used (e.g., pH, organic matter content, microbial biomass).
-
Treat the soil with a known concentration of [¹⁴C]-labeled this compound (radiolabeling on the phenyl ring is recommended).
-
Incubate the treated soil at a controlled temperature and moisture content, ensuring aerobic conditions by maintaining adequate airflow.
-
At regular intervals, extract soil samples with an appropriate solvent (e.g., acetonitrile/water).
-
Analyze the extracts using radio-HPLC or Liquid Scintillation Counting to quantify the parent compound and metabolites.
-
Trap any evolved ¹⁴CO₂ to determine the extent of mineralization.
-
Identify major metabolites using techniques like LC-MS/MS.
Enzymology of N-Demethylation
The formation of this compound from formetanate is an N-demethylation reaction. In mammals, this type of reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes located in the liver. In microorganisms, various monooxygenases and demethylases can perform N-demethylation. The general mechanism involves the oxidation of the N-methyl group to a hydroxymethyl intermediate, which is unstable and spontaneously decomposes to the demethylated product and formaldehyde.
Conclusion
While direct experimental data on the degradation of this compound is limited, a scientifically sound degradation pathway can be proposed based on the known chemistry of its parent compound, formetanate. The primary degradation routes are expected to be hydrolysis of the formamidine and carbamate moieties, with contributions from photodegradation and microbial metabolism. The experimental protocols outlined in this guide provide a robust framework for elucidating the specific degradation kinetics and transformation products of this compound. Such studies are essential for a thorough environmental and toxicological risk assessment of formetanate and its metabolites. Further research is encouraged to validate these proposed pathways and to quantify the degradation rates under various environmental conditions.
References
Methodological & Application
Application Notes and Protocols for Desmethyl Formetanate Analytical Standards
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are provided for research and informational purposes. Currently, a certified analytical standard for Desmethyl formetanate is not widely commercially available. The information herein is based on the known properties and analytical methodologies for the parent compound, Formetanate, and assumes the future availability of a this compound standard. All proposed analytical methods would require rigorous validation.
Introduction to this compound
This compound is a primary metabolite of Formetanate, a carbamate insecticide and acaricide used to control mites and insects on various agricultural crops.[1] Formetanate acts by inhibiting the enzyme acetylcholinesterase, leading to the disruption of the nervous system in pests.[2][3] The metabolic fate of Formetanate in plants, animals, and the environment is a critical area of study for assessing its overall toxicological and environmental impact. The presence and concentration of metabolites like this compound are key indicators in these assessments.
Chemical Structure and Properties (Deduced)
The N-demethylation of Formetanate most likely occurs on the dimethylaminomethyleneamino group, as this is a common metabolic pathway for compounds with this functional group mediated by cytochrome P450 enzymes.[4][5]
-
Parent Compound (Formetanate): 3-[[(dimethylamino)methylidene]amino]phenyl methylcarbamate[6]
-
Deduced Metabolite (this compound): 3-[[(methylamino)methylidene]amino]phenyl methylcarbamate
Deduced Chemical Information:
| Property | Deduced Value |
| Chemical Name | 3-[[(methylamino)methylidene]amino]phenyl methylcarbamate |
| IUPAC Name | [3-(methylaminomethylideneamino)phenyl] N-methylcarbamate |
| Molecular Formula | C10H13N3O2 |
| Molecular Weight | 207.23 g/mol |
Applications of this compound Analytical Standards
The availability of a certified this compound analytical standard is crucial for:
-
Metabolism Studies: Quantifying the rate and extent of Formetanate metabolism in various biological systems.
-
Residue Analysis: Accurately detecting and quantifying this compound residues in food products and environmental samples to ensure compliance with regulatory limits.[7]
-
Toxicological Assessments: Evaluating the potential toxicity of this metabolite in comparison to the parent compound.
-
Environmental Fate Studies: Monitoring the degradation and persistence of Formetanate and its metabolites in soil and water.
Signaling Pathway
Formetanate and, presumably, its metabolite this compound, act by inhibiting acetylcholinesterase (AChE). This enzyme is responsible for breaking down the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, causing continuous stimulation of cholinergic receptors.
Experimental Protocols
The following protocol is a proposed method for the analysis of this compound in fruit matrices, adapted from established QuEChERS and LC-MS/MS methods for Formetanate.[8][9]
4.1. Sample Preparation: Modified QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food matrices.[10][11]
-
Homogenization: Homogenize 500 g of the fruit sample in a blender.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Vortex immediately for 1 minute.
-
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 25 mg of Primary Secondary Amine (PSA).
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Filtration:
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
4.2. Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the high selectivity and sensitivity required for the trace-level quantification of pesticide residues.[12][13]
4.2.1. Proposed LC-MS/MS Parameters:
| Parameter | Proposed Condition |
| Instrument | UPLC-Tandem Quadrupole Mass Spectrometer |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined upon availability of a standard. A hypothetical precursor ion would be the protonated molecule [M+H]⁺. Product ions would be generated by fragmentation of the precursor. |
4.3. Quantitative Data
The following table summarizes typical quantitative data for the analysis of the parent compound, Formetanate hydrochloride, using LC-MS/MS. It is anticipated that a validated method for this compound would achieve similar performance.[12][14]
| Analyte | Method | Matrix | LOQ (ng/g) | LOD (ng/g) | Recovery (%) | RSD (%) |
| Formetanate HCl | UPLC-MS/MS | Fruits | 0.3 | 0.1 | 95-109 | < 15 |
| Formetanate HCl | LC-MS/MS | Agricultural Products | 10 | - | 92.3-103 | 1.3-5.4 |
Visualizations
5.1. Metabolic Pathway of Formetanate
5.2. Analytical Workflow
References
- 1. Determination of formetanate hydrochloride in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]
- 10. ikm.org.my [ikm.org.my]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Determination of formetanate hydrochloride in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [Determination of Formetanate Hydrochloride in Agricultural Products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Desmethyl Formetanate
These application notes provide a detailed protocol for the synthesis of Desmethyl formetanate, also known as N-(m-hydroxyphenyl)-N'-methylformamidine, for research purposes. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
This compound, a derivative of the pesticide formetanate, is a molecule of interest for toxicological and pharmacological research. As a metabolite of formetanate, its synthesis is crucial for studying the metabolic fate and biological activity of the parent compound. Formetanate and its metabolites are known to be inhibitors of acetylcholinesterase, an enzyme critical for nerve function.[1] The synthesis protocol outlined below describes a plausible route to obtain this compound from commercially available starting materials.
Chemical Synthesis Pathway
The synthesis of this compound (N-(m-hydroxyphenyl)-N'-methylformamidine) can be achieved via the reaction of 3-aminophenol with N-methylformamide dimethyl acetal. This reaction proceeds through the formation of a reactive intermediate that readily reacts with the primary amine of 3-aminophenol to yield the desired formamidine product.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Equipment:
-
3-Aminophenol (99%)
-
N-Methylformamide dimethyl acetal (95%)
-
Anhydrous toluene
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography setup (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-aminophenol (5.45 g, 50 mmol) in 100 mL of anhydrous toluene.
-
Addition of Reagent: To the stirred solution, add N-methylformamide dimethyl acetal (6.55 g, 55 mmol, 1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane, 1:1). The disappearance of the 3-aminophenol spot indicates the completion of the reaction.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with brine (2 x 50 mL).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
-
Collect the fractions containing the desired product, as identified by TLC.
-
Combine the pure fractions and evaporate the solvent to yield this compound as a solid or viscous oil.
-
-
Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Theoretical Yield (g) | Expected Yield (%) |
| 3-Aminophenol | C₆H₇NO | 109.13 | 50 | 1.0 | - | - |
| N-Methylformamide dimethyl acetal | C₄H₁₁NO₂ | 117.15 | 55 | 1.1 | - | - |
| This compound | C₈H₁₀N₂O | 150.18 | - | - | 7.51 | 70-85 |
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
3-Aminophenol is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.
-
N-Methylformamide dimethyl acetal is flammable and an irritant. Keep away from heat and open flames.
-
Toluene is a flammable and toxic solvent. Use with adequate ventilation.
-
Dispose of all chemical waste according to institutional and local regulations.
References
Application Notes and Protocols for the Detection of Desmethyl Formetanate in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formetanate hydrochloride is a carbamate insecticide and acaricide used to control mites and insects on a variety of agricultural crops.[1] Its primary metabolite, desmethyl formetanate, is a compound of significant environmental interest due to its potential for greater mobility and persistence in soil and water systems compared to the parent compound. The degradation of formetanate to this compound involves the removal of a methyl group, a process that can be influenced by environmental factors such as pH.[2] Understanding the presence and concentration of this compound in environmental compartments is crucial for comprehensive risk assessment and environmental monitoring.
This document provides detailed application notes and protocols for the detection of this compound in environmental samples, specifically soil and water. The methodologies described are based on established analytical techniques for the parent compound, formetanate, and are adaptable for its desmethyl metabolite. The primary analytical technique highlighted is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for the detection of pesticide residues.[3][4]
Analytical Methods Overview
The detection of this compound in environmental samples typically involves a two-step process: sample preparation followed by instrumental analysis. Sample preparation is critical for extracting the analyte from the complex sample matrix and removing interfering substances. For soil samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient extraction technique.[1][5] For water samples, Solid-Phase Extraction (SPE) is a common and effective method for isolating and concentrating pesticides.[6][7] Following extraction and cleanup, the sample extract is analyzed by LC-MS/MS for the sensitive and selective quantification of this compound.[3][4]
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analysis of the parent compound, formetanate hydrochloride, using LC-MS/MS. These values provide a strong indication of the performance that can be expected for the analysis of this compound, given the structural similarity.
| Parameter | LC-MS | LC-MS/MS | Matrix | Reference |
| Limit of Detection (LOD) | 3.33 ng/g | 0.1 ng/g | Fruit | [4] |
| Limit of Quantitation (LOQ) | 10 ng/g | 0.3 ng/g | Fruit | [4] |
| Recovery | 95 - 109% | 95 - 109% | Fruit | [4] |
| Limit of Quantitation (LOQ) | - | 0.01 mg/kg | Agricultural Products | [8] |
| Recovery | - | 92.3 - 103% | Agricultural Products | [8] |
Experimental Protocols
QuEChERS Method for Soil Samples
This protocol is adapted from established QuEChERS methods for the extraction of pesticides from soil.[1][5]
Materials:
-
Homogenized soil sample
-
50 mL centrifuge tubes
-
Acetonitrile (ACN)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive SPE (dSPE) tubes containing primary secondary amine (PSA) and C18 sorbents
-
Centrifuge
-
Vortex mixer
Procedure:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing and extraction.
-
Add the appropriate QuEChERS extraction salt packet to the tube.
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a dSPE tube containing PSA and C18.
-
Vortex the dSPE tube for 30 seconds.
-
Centrifuge the dSPE tube at a high speed (e.g., 10,000 rcf) for 2 minutes.
-
The resulting supernatant is the cleaned-up extract, ready for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) for Water Samples
This protocol is a general procedure for the extraction of pesticides from water samples using SPE and can be optimized for this compound.[6][7]
Materials:
-
Water sample
-
SPE cartridges (e.g., C18 or polymeric sorbent)
-
SPE manifold
-
Methanol (MeOH)
-
Ethyl acetate
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
Load 100 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Dry the cartridge by applying a vacuum for 10-15 minutes.
-
Elute the retained analytes with two 5 mL aliquots of ethyl acetate.
-
Concentrate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol/water) to a final volume of 1 mL for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of formetanate hydrochloride, which can be used as a starting point for this compound.[3][4]
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over the run.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ion transitions for this compound need to be determined. For formetanate, a common transition is m/z 222 -> 165. The transition for this compound will be at a lower m/z value.
-
Collision Energy and other MS parameters: These will need to be optimized for the specific instrument and for the this compound molecule.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Degradation of formetanate to this compound.
References
- 1. weber.hu [weber.hu]
- 2. Relative stability of formamidine and carbamate groups in the bifunctional pesticide formetanate hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of formetanate hydrochloride in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. epa.gov [epa.gov]
- 7. Development of a solid phase extraction method for agricultural pesticides in large-volume water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Determination of Formetanate Hydrochloride in Agricultural Products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Desmethyl Formetanate in Agricultural Matrices using LC-MS/MS
Audience: This document is intended for researchers, scientists, and professionals in drug development and food safety engaged in the analysis of pesticide residues.
Introduction
Formetanate is a carbamate insecticide and acaricide used to control mites and insects on a variety of crops, including fruits and alfalfa.[1][2] Its metabolite, Desmethyl formetanate, is a key analyte in residue analysis for assessing dietary exposure and ensuring compliance with regulatory limits. Due to its polarity and the complexity of typical sample matrices like fruits, a highly sensitive and selective analytical method is required.[3][4]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the determination of this compound. Its high selectivity and sensitivity enable detection and quantification at sub-parts-per-billion levels, meeting the stringent requirements of global food safety regulations.[3][5] This application note provides a comprehensive protocol for the analysis of this compound using a modified QuEChERS sample preparation method followed by LC-MS/MS detection.
Experimental Protocols
-
Solvents: Acetonitrile (MeCN), Methanol (MeOH), and water (LC-MS grade).
-
Reagents: Formic acid (FA), Ammonium acetate, Magnesium sulfate (anhydrous), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate.
-
Standards: this compound and Formetanate analytical standards.
-
Sample Preparation: Centrifuge tubes (15 mL and 50 mL), Syringe filters (0.22 µm), SPE cartridges (if further cleanup is needed).
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.
-
Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol.
-
Calibration Standards (1-100 ng/mL): Prepare a series of calibration standards by serially diluting the working stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from complex food matrices.[3][4]
-
Homogenization: Homogenize a representative 1 kg sample of the fruit or vegetable matrix, using dry ice during the process to prevent the degradation of volatile analytes.
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a 15 mL dSPE tube containing MgSO₄ and a sorbent like PSA (Primary Secondary Amine) to remove matrix components such as organic acids and sugars.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Preparation:
-
Take an aliquot of the cleaned supernatant and dilute it with water or initial mobile phase to minimize matrix effects and ensure compatibility with the LC system.
-
Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Method
The chromatographic separation is critical for resolving the analyte from matrix interferences. A reverse-phase method is typically employed.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |
Analysis is performed in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.[6][7] The following parameters are typical and should be optimized on the specific instrument.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 350 °C |
| Gas Flow | 9 L/min |
| Nebulizer Pressure | 40 psi |
Data Presentation: MRM Transitions
The selection of precursor and product ions is fundamental for the specificity of the LC-MS/MS method. The molecular formula for Formetanate is C₁₁H₁₅N₃O₂ (Molar Mass: 221.26 g/mol ).[1][8] this compound (assuming N-desmethylation) has a formula of C₁₀H₁₃N₃O₂ (Molar Mass: 207.23 g/mol ).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| This compound | 208.1 | 151.1 | 15 | Quantifier |
| This compound | 208.1 | 72.1 | 25 | Qualifier |
| Formetanate [9] | 222.0 | 165.0 | 15 | Quantifier |
| Formetanate [9] | 222.0 | 46.0 | 26 | Qualifier |
Note: The MRM transitions for this compound are predicted based on its structure and common fragmentation patterns. These values should be confirmed and optimized empirically on the target instrument.
Visualizations
Caption: Relationship between Formetanate and its metabolite, and the analytical workflow.
References
- 1. Formetanate - Wikipedia [en.wikipedia.org]
- 2. Formetanate hydrochloride [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Determination of formetanate hydrochloride in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 5. [Determination of Formetanate Hydrochloride in Agricultural Products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
- 8. Formetanate | C11H15N3O2 | CID 31099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
Application Note: High-Throughput Analysis of Formetanate and its Metabolite Desmethyl Formetanate by UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and robust ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous separation and quantification of the pesticide Formetanate and its primary metabolite, Desmethyl formetanate. The protocol is designed for high-throughput analysis in complex matrices, such as agricultural products, and is relevant for residue monitoring, environmental analysis, and metabolism studies. The methodology is based on established principles for carbamate pesticide analysis, adapted for the specific separation of Formetanate and its N-desmethylated metabolite.
Introduction
Formetanate is a carbamate insecticide and acaricide used to control mites and insects on a variety of agricultural crops.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for Formetanate in food products to ensure consumer safety.[1] The primary metabolic pathway of Formetanate in plants and animals involves the N-demethylation of the formamidine group, leading to the formation of this compound. Therefore, a reliable analytical method for the simultaneous determination of both the parent compound and its major metabolite is crucial for comprehensive residue analysis and toxicological risk assessment. This application note provides a detailed protocol for the chromatographic separation and quantification of Formetanate and this compound using UPLC-MS/MS, a technique well-suited for the analysis of thermally labile carbamates.[2]
Experimental Protocol
Materials and Reagents
-
Analytical Standards: Formetanate hydrochloride (PESTANAL®, analytical standard) and this compound (analytical standard grade). Note: The commercial availability of this compound standard should be verified with chemical suppliers.[3][4]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (99% purity).
-
Sample Preparation: QuEChERS extraction and cleanup kits.
Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[2][5]
-
Homogenization: Homogenize a representative 10-15 g sample of the fruit or vegetable matrix.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Extract:
-
Take an aliquot of the cleaned supernatant and dilute it with the initial mobile phase conditions for UPLC-MS/MS analysis.
-
UPLC-MS/MS Method
The following chromatographic conditions are proposed for the separation of Formetanate and this compound, based on methods for similar carbamate compounds.[5][6] Optimization may be required based on the specific instrument and column used.
UPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | See Table 1 |
Table 1: UPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 2 |
Table 2: MRM Transitions for Formetanate and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Formetanate | 222.1 | 165.1 | 15 |
| 222.1 | 72.1 | 20 | |
| This compound | 208.1 | 165.1 | 15 |
| 208.1 | 58.1 | 20 |
Note: The MRM transitions for this compound are predicted based on its chemical structure and may require optimization.
Data Presentation
Table 3: Quantitative Data for Formetanate Analysis
| Parameter | LC-MS | UPLC-MS/MS | Reference |
| Limit of Detection (LOD) | 3.33 ng/g | 0.1 ng/g | [5] |
| Limit of Quantification (LOQ) | 10 ng/g | 0.3 ng/g | [5] |
| Recovery | 95-109% | 95-109% | [5] |
Visualizations
Caption: Experimental workflow for the analysis of Formetanate and this compound.
Caption: Principle of chromatographic separation of Formetanate and this compound.
Conclusion
This application note presents a comprehensive UPLC-MS/MS method for the simultaneous determination of Formetanate and its primary metabolite, this compound. The described protocol, employing QuEChERS sample preparation and a reverse-phase chromatographic separation, offers a sensitive and high-throughput solution for the analysis of these compounds in complex matrices. The provided experimental parameters and workflows can be readily adapted by researchers and analytical laboratories for routine monitoring and research applications. Further validation of the method for this compound is recommended upon availability of an analytical standard.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. bohrium.com [bohrium.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. Simultaneous quantification of carbamate insecticides in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Micellar Liquid Chromatographic Determination of Carbaryl and 1-Naphthol in Water, Soil, and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Desmethyl Formetanate in Soil by LC-MS/MS
Introduction
Desmethyl formetanate is a principal metabolite of the insecticide and acaricide formetanate hydrochloride. Monitoring its concentration in soil is crucial for environmental risk assessment and to ensure food safety, as pesticide residues can migrate from soil to crops.[1] This application note provides a detailed protocol for the quantification of this compound in soil samples using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology is highly sensitive and selective, making it suitable for detecting trace levels of pesticide metabolites in complex matrices like soil.[1][2]
Principle
The method involves an initial extraction of this compound from soil using an acetonitrile-based solvent, followed by a partitioning step induced by the addition of salts. A subsequent dispersive solid-phase extraction (d-SPE) step is employed for cleanup to remove matrix interferences. The final extract is then analyzed by LC-MS/MS, which provides high selectivity and sensitivity for the quantification of the target analyte.[3][4]
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade)
-
Reagents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent, Formic acid.
-
Standards: Analytical standard of this compound (purity >98%).
-
Equipment: High-speed centrifuge, vortex mixer, analytical balance, evaporating unit (e.g., TurboVap), LC-MS/MS system.
Standard Solution Preparation
-
Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
Sample Preparation and Extraction (QuEChERS Method)
-
Soil Sample Collection and Preparation: Collect soil samples and pass them through a 2 mm sieve to remove large debris. The samples can be stored at -20°C prior to analysis.
-
Extraction:
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex vigorously for 1 minute to ensure thorough mixing.[5]
-
-
Salting-out Acetonitrile Partitioning:
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.[5]
-
Immediately vortex for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound must be determined by direct infusion of a standard solution.
Data Presentation
The following tables summarize typical validation parameters for the analysis of formetanate hydrochloride, which can be considered indicative for this compound analysis.
Table 1: LC-MS/MS Instrumentation Parameters (Example)
| Parameter | Setting |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 8 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
Table 2: Quantitative Data for Formetanate Hydrochloride Analysis
| Parameter | LC-MS | LC-MS/MS | Reference |
| Limit of Detection (LOD) | 3.33 ng/g | 0.1 ng/g | [3][4] |
| Limit of Quantification (LOQ) | 10 ng/g | 0.3 ng/g | [3][4] |
| Recovery | 95 - 109% | 95 - 109% | [3][4] |
| Linearity (r²) | >0.99 | >0.99 | [6] |
| Relative Standard Deviation (RSD) | <15% | <10% | [7] |
Note: The data presented is for formetanate hydrochloride in fruit matrices but serves as a strong starting point for method validation for this compound in soil.
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound in soil.
Conclusion
The described QuEChERS extraction followed by LC-MS/MS analysis provides a robust and sensitive method for the quantification of this compound in soil. The high recovery and low limits of detection make this protocol suitable for routine environmental monitoring and research applications. Method validation parameters should be established in-house to ensure data quality and accuracy for the specific soil matrices being analyzed.
References
- 1. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of formetanate hydrochloride in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analchemres.org [analchemres.org]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. [Determination of Formetanate Hydrochloride in Agricultural Products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Desmethyl Formetanate Residues in Crops
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of desmethyl formetanate residues in various agricultural crop matrices. The methodologies described herein are based on established analytical principles for the parent compound, formetanate, and are intended to serve as a comprehensive guide for method development and validation for its desmethyl metabolite.
Introduction
This compound is a primary metabolite of the insecticide and acaricide formetanate, which is used to control pests on a variety of crops, including fruits and vegetables. Regulatory bodies worldwide mandate the monitoring of pesticide residues in food products to ensure consumer safety. Consequently, robust and sensitive analytical methods are required for the accurate quantification of both the parent compound and its significant metabolites. This application note focuses on the determination of this compound in crop samples using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Data Presentation
The following tables summarize typical performance data for the analysis of the parent compound, formetanate hydrochloride, in various crop matrices. This data can be considered indicative of the expected performance for the analysis of this compound, though method validation is essential.
Table 1: Recovery of Formetanate Hydrochloride in Various Crops
| Crop Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Citation |
| Brown Rice | 0.01 | 92.3 | 1.3 | [1] |
| Soybean | 0.01 | 95.7 | 2.5 | [1] |
| Spinach | MRL | 98.6 | 3.1 | [1] |
| Cabbage | MRL | 103 | 5.4 | [1] |
| Potato | MRL | 99.8 | 4.2 | [1] |
| Apple | MRL | 97.4 | 2.8 | [1] |
| Orange | MRL | 96.5 | 3.5 | [1] |
| Lime | MRL | 94.8 | 4.8 | [1] |
| Nectarine | MRL | 99.1 | 2.1 | [1] |
| Green Tea | 0.01 | 93.2 | 3.9 | [1] |
| Fruits (general) | 0.01 | 95-109 | N/A | [2] |
MRL: Maximum Residue Limit
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Formetanate Hydrochloride
| Analytical Method | Crop Matrix | LOD (ng/g) | LOQ (ng/g) | Citation |
| LC-MS | Fruits | 3.33 | 10 | [2] |
| UPLC-MS/MS | Fruits | 0.1 | 0.3 | [2] |
| LC-MS/MS | Various Agricultural Products | N/A | 10 (0.01 mg/kg) | [1] |
Experimental Protocols
The following protocols are based on the QuEChERS methodology, which has been demonstrated to be effective for the extraction of formetanate residues from various food matrices.[2]
Sample Preparation and Extraction
Objective: To extract this compound from the crop matrix into an organic solvent.
Materials:
-
Homogenized crop sample
-
Acetonitrile (ACN)
-
50 mL centrifuge tubes with screw caps
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
High-speed centrifuge
Procedure:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile to the tube.
-
Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.
-
Add the QuEChERS extraction salt packet to the tube.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
The upper acetonitrile layer contains the extracted analytes.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
Objective: To remove interfering matrix components from the extract.
Materials:
-
Aliquots of the acetonitrile extract from the previous step
-
d-SPE tubes containing primary secondary amine (PSA) sorbent and magnesium sulfate. For crops with high fatty acid content, C18 sorbent may also be included.
-
Centrifuge
Procedure:
-
Transfer an aliquot (e.g., 6-8 mL) of the supernatant from the extraction step into a d-SPE tube.
-
Cap the tube and vortex for 30 seconds to 1 minute.
-
Centrifuge at a high speed for 5 minutes.
-
The resulting supernatant is the cleaned-up sample extract.
LC-MS/MS Analysis
Objective: To separate, detect, and quantify this compound.
Instrumentation:
-
A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
LC Parameters (Typical):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution should be optimized to ensure separation from matrix interferences and any other target analytes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
MS/MS Parameters (Predicted for this compound):
Note: The following mass transitions are predicted based on the known fragmentation of the parent compound, formetanate, and its molecular weight. These parameters must be confirmed and optimized experimentally using an analytical standard of this compound.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion [M+H]⁺: m/z 208.1
-
Product Ions (for MRM): Two to three product ions should be selected for quantification and confirmation. Likely product ions would result from the cleavage of the carbamate and formamidine moieties.
-
Collision Energy: To be optimized for each transition.
Critical Consideration: As of the time of this writing, a commercial analytical standard for this compound was not readily identifiable. The acquisition of a certified reference material is a prerequisite for method validation and accurate quantification. Without a standard, the identity of any detected peaks can only be tentatively assigned based on the predicted mass transitions and retention time relative to the parent compound.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Extraction of Desmethyl Formetanate from Water Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of desmethyl formetanate, a metabolite of the insecticide formetanate, from water samples. The methodologies described are based on established analytical techniques for polar pesticides and have been adapted for the specific analysis of this compound.
Introduction
This compound is a primary metabolite of formetanate, a carbamate insecticide and acaricide. Monitoring its presence in water sources is crucial for environmental risk assessment and understanding the fate of the parent compound. Due to its expected polar nature, stemming from the properties of formetanate hydrochloride which is highly soluble in water, specialized extraction techniques are required for its efficient isolation from aqueous matrices.[1]
This document outlines two primary extraction methodologies: a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which is well-suited for polar analytes in high-water-content samples, and traditional Solid-Phase Extraction (SPE). A Liquid-Liquid Extraction (LLE) protocol is also provided as a classical alternative.
Physicochemical Properties of Parent Compound (Formetanate)
Understanding the properties of the parent compound, formetanate, provides insights into the expected behavior of its desmethyl metabolite.
| Property | Value | Reference |
| Water Solubility | 822,000 mg/L (as hydrochloride salt) | [1] |
| Log P (Octanol-Water Partition Coefficient) | -0.0014 (as hydrochloride salt) | [2] |
| pKa | 8.0 (base) | [1] |
The high water solubility and low log P value of formetanate hydrochloride strongly suggest that this compound is also a polar and water-soluble compound, making it a suitable candidate for the extraction methods detailed below.
Experimental Protocols
Modified QuEChERS (Quick Polar Pesticides - QuPPe) Method
This method is adapted from the QuPPe approach for the analysis of highly polar pesticides in aqueous samples.
a. Principle
This method utilizes a salting-out liquid-liquid extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.
b. Reagents and Materials
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
Graphitized Carbon Black (GCB) sorbent (optional, for pigmented samples)
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes for d-SPE
-
Vortex mixer
-
Centrifuge
c. Extraction Procedure
-
Transfer 10 mL of the water sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge the tube at ≥ 4000 x g for 5 minutes to separate the aqueous and organic layers.
d. Dispersive SPE (d-SPE) Cleanup
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg of anhydrous MgSO₄ and 300 mg of PSA.
-
If the sample is known to contain pigments, 150 mg of GCB can also be added.
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at ≥ 4000 x g for 5 minutes.
-
The resulting supernatant is ready for analysis by LC-MS/MS.
e. Expected Performance (Based on similar polar pesticides)
| Parameter | Expected Value |
| Recovery | 80 - 110% |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/L |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/L |
Note: These values are estimations based on the performance of QuEChERS methods for other polar pesticides and should be validated for this compound in your laboratory.
Solid-Phase Extraction (SPE)
a. Principle
This method involves passing the water sample through a solid sorbent that retains the analyte of interest. The analyte is then eluted with a small volume of an organic solvent.
b. Reagents and Materials
-
Methanol, HPLC grade
-
Deionized water
-
Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, Strata-X)
-
SPE vacuum manifold
-
Nitrogen evaporator
c. Protocol
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Load the water sample (up to 500 mL, pH adjusted to neutral if necessary) onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any unretained interfering compounds.
-
Drying: Dry the cartridge by applying vacuum for 10-15 minutes or by passing nitrogen through it.
-
Elution: Elute the this compound from the cartridge with two 3 mL aliquots of methanol into a collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
d. Expected Performance
| Parameter | Expected Value |
| Recovery | > 85% |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/L |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/L |
Note: These values are estimations and should be validated in your laboratory.
Liquid-Liquid Extraction (LLE)
a. Principle
This classical technique involves the partitioning of this compound between the aqueous sample and an immiscible organic solvent.
b. Reagents and Materials
-
Dichloromethane (DCM) or Ethyl Acetate, HPLC grade
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Separatory funnel
-
Rotary evaporator or nitrogen evaporator
c. Protocol
-
Pour 100 mL of the water sample into a 250 mL separatory funnel.
-
Add 50 mL of dichloromethane or ethyl acetate to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2 minutes, venting frequently to release pressure.
-
Allow the layers to separate.
-
Drain the lower organic layer (DCM) or the upper organic layer (ethyl acetate) into a flask.
-
Repeat the extraction of the aqueous layer two more times with fresh 50 mL portions of the organic solvent, combining the organic extracts.
-
Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
The concentrated extract is ready for analysis.
d. Expected Performance
| Parameter | Expected Value |
| Recovery | 70 - 95% |
| Limit of Detection (LOD) | 0.5 - 5.0 µg/L |
| Limit of Quantification (LOQ) | 1.5 - 15.0 µg/L |
Note: These values are estimations and should be validated in your laboratory.
Data Presentation
The following table summarizes the expected performance of the described extraction methods for this compound from water samples. These are target values and should be confirmed through method validation studies.
| Extraction Method | Expected Recovery (%) | Expected LOD (µg/L) | Expected LOQ (µg/L) |
| Modified QuEChERS (QuPPe) | 80 - 110 | 0.1 - 1.0 | 0.3 - 3.0 |
| Solid-Phase Extraction (SPE) | > 85 | 0.05 - 0.5 | 0.15 - 1.5 |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 0.5 - 5.0 | 1.5 - 15.0 |
Visualizations
Experimental Workflow for Modified QuEChERS (QuPPe) Extraction
Caption: Workflow for the modified QuEChERS extraction of this compound.
Experimental Workflow for Solid-Phase Extraction (SPE)
Caption: Workflow for the Solid-Phase Extraction of this compound.
Logical Relationship of Extraction Methods
Caption: Overview of extraction methods for this compound from water.
References
Application Notes and Protocols: Desmethyl Formetanate Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formetanate is a carbamate insecticide and acaricide used to control mites and insects on various agricultural products.[1] The analysis of its residues in food and environmental samples is crucial for ensuring consumer safety and regulatory compliance. Metabolic and degradation pathways of formetanate can lead to the formation of metabolites, including desmethyl formetanate. The presence of these metabolites must also be monitored, necessitating the availability of high-purity certified reference materials (CRMs) for accurate analytical identification and quantification.
This compound is a primary metabolite of formetanate. While specific certified reference materials for this compound are not widely documented, their utility in analytical laboratories is analogous to other desmethyl pesticide metabolites, such as Acetamiprid-N-desmethyl.[2][3] This document provides detailed application notes and protocols for the hypothetical use of a this compound Certified Reference Material in analytical workflows. The methodologies are based on established analytical techniques for formetanate and other carbamate pesticides.[4][5][6][7]
Product Information
| Product Name | This compound Certified Reference Material |
| Appearance | White to off-white solid |
| Chemical Formula | C10H13N3O2 |
| Molecular Weight | 207.23 g/mol |
| Purity | ≥98% |
| Storage | -20°C |
| Solubility | Soluble in Methanol, Acetonitrile |
| CAS Number | Not available |
Applications
A certified reference material for this compound is essential for a variety of analytical applications, including:
-
Quantitative Analysis: Used as a standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) to accurately quantify this compound residues in agricultural and environmental samples.[4][5][6][7]
-
Method Validation: Critical for the validation of new analytical methods, ensuring accuracy, precision, and linearity.
-
Metabolism Studies: Employed in studies investigating the metabolic fate of formetanate in various biological systems.
-
Environmental Monitoring: Used to detect and quantify this compound in soil and water samples to assess environmental contamination.
Experimental Protocols
Preparation of Standard Stock and Working Solutions
Objective: To prepare accurate concentrations of this compound for calibration curves and spiking experiments.
Materials:
-
This compound Certified Reference Material
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
Protocol:
-
Stock Solution (1000 µg/mL):
-
Allow the CRM vial to equilibrate to room temperature before opening.
-
Accurately weigh 10 mg of the this compound CRM.
-
Dissolve the weighed CRM in a 10 mL Class A volumetric flask using methanol.
-
Ensure complete dissolution by vortexing or sonicating.
-
Store the stock solution at -20°C in an amber vial.
-
-
Working Solutions (e.g., 10 µg/mL, 1 µg/mL):
-
Perform serial dilutions of the stock solution using acetonitrile or a mixture of acetonitrile and water to prepare working solutions of desired concentrations.
-
For example, to prepare a 10 µg/mL working solution, pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to volume with the desired solvent.
-
Prepare fresh working solutions daily.
-
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Fruit Samples
Objective: To extract this compound from a complex matrix for LC-MS/MS analysis. This protocol is adapted from methods used for formetanate hydrochloride.[6][7]
Materials:
-
Homogenized fruit sample (15 g)
-
Acetonitrile (1% acetic acid)
-
Magnesium sulfate (anhydrous)
-
Sodium acetate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge tubes (50 mL and 2 mL)
-
Centrifuge
Protocol:
-
Extraction:
-
Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile with 1% acetic acid.
-
Add 6 g of anhydrous magnesium sulfate and 1.5 g of sodium acetate.
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Preparation:
-
Take an aliquot of the cleaned supernatant and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Analytical Method: LC-MS/MS Quantification
Objective: To quantify the concentration of this compound in the prepared sample extract.
Instrumentation:
-
HPLC system coupled with a triple quadrupole mass spectrometer.
-
C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm).
LC Parameters:
| Parameter | Value |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Parameters (Hypothetical):
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 208.1 | 165.1 | 91.1 | 15 |
Data Analysis:
-
Construct a calibration curve using the prepared working standards.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Quantitative Data Summary
The following table presents hypothetical performance data for the LC-MS/MS method described above.
| Matrix | Spike Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantification (LOQ, ng/g) |
| Apple | 10 | 98.5 | 4.2 | 0.5 |
| Grape | 10 | 95.2 | 5.1 | 0.5 |
| Orange | 10 | 92.8 | 6.5 | 1.0 |
| Soil | 20 | 90.5 | 7.8 | 2.0 |
| Water | 5 | 101.2 | 3.5 | 0.1 |
Visualizations
Formetanate Metabolism and the Role of this compound
The following diagram illustrates the metabolic pathway of formetanate, highlighting the formation of this compound.
References
- 1. FORMETANATE HYDROCHLORIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. TraceCERT® Acetamiprid-N-desmethyl certified reference material, 10mg | LabMart Limited [labmartgh.com]
- 4. researchgate.net [researchgate.net]
- 5. [Determination of Formetanate Hydrochloride in Agricultural Products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of formetanate hydrochloride in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Immunoassay for Desmethyl Formetanate Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl formetanate is a primary metabolite of the carbamate insecticide formetanate. Monitoring its presence in environmental and biological samples is crucial for assessing exposure and understanding the metabolic fate of the parent compound. This document provides a detailed methodology for the development and application of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative detection of this compound. The described protocols cover hapten synthesis, antibody production, and a validated ELISA procedure.
Principle of the Assay
The assay is a competitive indirect ELISA. This compound in a sample competes with a this compound-protein conjugate coated onto a microplate for binding to a limited amount of specific anti-desmethyl formetanate antibody. The amount of antibody bound to the plate is inversely proportional to the concentration of this compound in the sample. The bound antibody is then detected by a secondary antibody conjugated to an enzyme, which catalyzes a colorimetric reaction.
I. Hapten Synthesis and Immunogen Preparation
A successful immunoassay for a small molecule like this compound relies on the production of antibodies that can specifically recognize it. Since small molecules are not immunogenic on their own, they must be covalently linked to a larger carrier protein to elicit an immune response. This small molecule, when prepared for conjugation, is called a hapten.
Proposed Hapten Synthesis Strategy
The proposed hapten for this compound, Hapten-A, is designed to present the key structural features of the molecule to the immune system. The synthesis involves introducing a carboxylic acid group via a spacer arm to the phenolic hydroxyl group of this compound.
Synthesis of Hapten-A (4-(3-((dimethylamino)methyleneamino)phenoxy)butanoic acid):
-
Starting Material: this compound (3-((dimethylamino)methyleneamino)phenol).
-
Reaction: The phenolic hydroxyl group of this compound is reacted with ethyl 4-bromobutanoate in the presence of a base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetone or DMF).
-
Hydrolysis: The resulting ester is then hydrolyzed using a mild base (e.g., sodium hydroxide) to yield the carboxylic acid derivative, Hapten-A.
-
Purification: The final hapten is purified by chromatography.
Immunogen and Coating Antigen Preparation
The synthesized hapten is conjugated to carrier proteins to create an immunogen (for antibody production) and a coating antigen (for the ELISA plate).
-
Immunogen: Hapten-A is conjugated to Keyhole Limpet Hemocyanin (KLH) using the carbodiimide (EDC/NHS) method. The high immunogenicity of KLH makes it suitable for eliciting a strong antibody response.
-
Coating Antigen: Hapten-A is conjugated to Bovine Serum Albumin (BSA) using the same EDC/NHS chemistry. Using a different carrier protein for the coating antigen helps to reduce non-specific binding of antibodies to the carrier itself.
II. Antibody Production
High-affinity polyclonal or monoclonal antibodies are essential for a sensitive and specific immunoassay.
Polyclonal Antibody Production (Rabbit)
-
Immunization: Rabbits are immunized with the this compound-KLH conjugate (immunogen) emulsified with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).
-
Booster Injections: Booster injections are administered at regular intervals (e.g., every 3-4 weeks) to enhance the antibody titer.
-
Titer Monitoring: Blood samples are collected periodically to monitor the antibody titer and specificity using an indirect ELISA with the this compound-BSA conjugate as the coating antigen.
-
Antibody Purification: Once a high titer is achieved, a larger volume of blood is collected, and the polyclonal antibodies are purified from the serum using protein A/G affinity chromatography.
III. Experimental Protocols
Competitive Indirect ELISA Protocol
-
Coating: Microtiter plates are coated with the this compound-BSA conjugate (coating antigen) at a predetermined optimal concentration (e.g., 1-5 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20, PBST).
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBST) and incubating for 1-2 hours at 37°C.
-
Washing: The plates are washed three times with wash buffer.
-
Competitive Reaction: A mixture of the sample or standard and the anti-desmethyl formetanate antibody (at a predetermined dilution) is added to the wells. The plate is then incubated for 1 hour at 37°C.
-
Washing: The plates are washed five times with wash buffer.
-
Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) is added to each well and incubated for 1 hour at 37°C.
-
Washing: The plates are washed five times with wash buffer.
-
Substrate Reaction: A substrate solution (e.g., TMB) is added to each well, and the plate is incubated in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2 M H₂SO₄).
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader.
IV. Data Presentation
The performance of the developed immunoassay should be thoroughly validated. The following tables present example data that would be expected from such a validation.
Table 1: Assay Performance Characteristics
| Parameter | Value |
| IC50 (50% Inhibitory Concentration) | 2.5 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Linear Working Range | 0.5 - 20 ng/mL |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 15% |
Table 2: Cross-Reactivity Profile
| Compound | Structure | % Cross-Reactivity |
| This compound | 3-((dimethylamino)methyleneamino)phenol | 100% |
| Formetanate | N,N-dimethyl-N'-[3-[[(methylamino)carbonyl]oxy]phenyl]methanimidamide | 15% |
| 3-Aminophenol | 3-aminophenol | < 1% |
| Carbofuran | 2,3-dihydro-2,2-dimethyl-7-benzofuranyl N-methylcarbamate | < 0.1% |
| Carbaryl | 1-naphthyl N-methylcarbamate | < 0.1% |
Table 3: Recovery Study in Spiked Samples
| Sample Matrix | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) |
| Water | 1.0 | 0.95 | 95% |
| 5.0 | 5.20 | 104% | |
| 10.0 | 9.80 | 98% | |
| Soil Extract | 1.0 | 0.88 | 88% |
| 5.0 | 4.75 | 95% | |
| 10.0 | 9.10 | 91% | |
| Urine (diluted 1:10) | 1.0 | 1.02 | 102% |
| 5.0 | 5.35 | 107% | |
| 10.0 | 10.50 | 105% |
V. Visualizations
Caption: Workflow for Hapten Synthesis and Conjugation.
Caption: Polyclonal Antibody Production Workflow.
Caption: Principle of the Competitive Indirect ELISA.
Troubleshooting & Optimization
Technical Support Center: Enhancing Desmethyl Formetanate Detection Limits
Welcome to the Technical Support Center dedicated to improving the detection limits of Desmethyl formetanate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for detecting this compound?
A1: The most prevalent and effective techniques for the detection and quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred due to its high sensitivity, selectivity, and suitability for analyzing thermally labile compounds like carbamates without the need for derivatization.[1][2][3]
Q2: Why is sample preparation critical for achieving low detection limits?
A2: Sample preparation is a crucial step to remove interfering matrix components that can suppress the analyte signal, leading to inaccurate quantification and elevated detection limits.[4] A clean sample extract ensures a more stable and robust analytical method, ultimately improving the signal-to-noise ratio and allowing for the detection of lower concentrations of this compound. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis, including carbamates, in various matrices.[1][5]
Q3: What are "matrix effects" and how can they be minimized?
A3: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix. This can lead to either signal suppression or enhancement, affecting the accuracy and reproducibility of the results. To minimize matrix effects, several strategies can be employed:
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Effective Sample Cleanup: Utilizing techniques like dispersive solid-phase extraction (dSPE) within the QuEChERS protocol helps remove interfering substances.[1]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can compensate for matrix effects.
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Isotope-Labeled Internal Standards: Using a stable isotope-labeled version of the analyte as an internal standard is a highly effective way to correct for matrix effects and variations in sample preparation and instrument response.
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Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on the analyte's signal.[6]
Q4: Is derivatization necessary for the analysis of this compound?
A4: For LC-MS/MS analysis, derivatization is generally not required for this compound as it can be readily ionized. However, for GC-MS analysis, derivatization is often necessary because this compound, like other N-methyl carbamates, is thermally unstable and can degrade in the hot GC inlet.[2][7] Derivatization converts the analyte into a more volatile and thermally stable compound, improving its chromatographic behavior and detection.[8]
Troubleshooting Guides
LC-MS/MS Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH.- Column degradation or contamination.- Co-elution with interfering compounds. | - Adjust the mobile phase pH with additives like formic acid or ammonium formate to ensure the analyte is in a single ionic form.- Flush the column with a strong solvent or replace it if necessary.- Optimize the chromatographic gradient to improve separation from matrix components. |
| Low Signal Intensity / High Detection Limits | - Ion suppression due to matrix effects.- Suboptimal MS/MS parameters (e.g., collision energy, precursor/product ion selection).- Inefficient sample extraction or cleanup. | - Implement matrix-matched calibration or use an isotope-labeled internal standard.- Optimize MRM transitions and collision energies for this compound. Perform a product ion scan to identify the most intense and stable fragment ions.- Evaluate and optimize the QuEChERS protocol, including the choice of sorbents for dSPE cleanup. |
| Inconsistent Results / Poor Reproducibility | - Variability in sample preparation.- Instability of the analyte in the prepared sample.- Fluctuations in instrument performance. | - Ensure consistent and precise execution of the sample preparation protocol.- Investigate the stability of this compound in the final extract and store samples appropriately (e.g., at low temperatures) before analysis.- Perform regular system suitability tests and calibrations to monitor and maintain instrument performance. |
GC-MS Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No or Very Low Analyte Signal | - Thermal degradation of this compound in the GC inlet.- Incomplete or inefficient derivatization. | - Confirm that a suitable derivatization step is included in the protocol. Common derivatizing agents for carbamates include silylating agents like BSTFA or MSTFA.- Optimize the derivatization reaction conditions (temperature, time, reagent concentration). |
| Multiple or Broad Peaks for a Single Analyte | - Incomplete derivatization leading to multiple derivatives.- Degradation of the analyte or its derivative on the column. | - Ensure complete derivatization by optimizing the reaction conditions.- Use a GC column suitable for pesticide analysis and check for column activity. Deactivate the inlet liner if necessary. |
| High Background Noise | - Contamination from the sample matrix or derivatization reagents.- Column bleed at high temperatures. | - Improve the sample cleanup procedure to remove more matrix components.- Run a blank with only the derivatization reagents to check for impurities.- Use a low-bleed GC column and ensure the oven temperature program does not exceed the column's maximum operating temperature. |
Data Presentation
Table 1: Comparison of Detection Limits for Formetanate and Related Compounds using Different Analytical Methods
| Compound | Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Formetanate HCl | LC-MS | Fruits | 3.33 ng/g | 10 ng/g | [5][9] |
| Formetanate HCl | UPLC-MS/MS | Fruits | 0.1 ng/g | 0.3 ng/g | [5][9] |
| Formetanate HCl | LC-MS/MS | Agricultural Products | - | 0.01 mg/kg | [10][11] |
| Carbamates (general) | LC-MS/MS | Water | - | 0.5 - 5.0 µg/kg | [1] |
| Carbamates (general) | UHPLC-MS/MS | Ginger | 0.050 - 2.0 µg/kg | 0.20 - 5.0 µg/kg | [12] |
Experimental Protocols
Key Experiment: QuEChERS Sample Preparation for LC-MS/MS Analysis
This protocol is a generalized version of the QuEChERS method, which should be optimized for the specific matrix being analyzed.
1. Sample Homogenization:
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Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
2. Extraction:
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Add 10-15 mL of acetonitrile to the centrifuge tube.
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Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
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Shake vigorously for 1 minute.
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Centrifuge at ≥3000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
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Take an aliquot of the supernatant (acetonitrile layer).
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Transfer it to a dSPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove fatty acids and sugars, C18 to remove nonpolar interferences, and magnesium sulfate to remove residual water).
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Vortex for 30 seconds.
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Centrifuge at a high speed for 5 minutes.
4. Final Extract Preparation:
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Take an aliquot of the cleaned supernatant.
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The extract may be analyzed directly or evaporated and reconstituted in a suitable solvent (e.g., methanol/water) compatible with the LC mobile phase.
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Filter the final extract through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
Visualizations
Caption: A typical experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal intensity issues.
References
- 1. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 3. [Development of analytical methods for residual N-methyl carbamate pesticides in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scispec.co.th [scispec.co.th]
- 8. researchgate.net [researchgate.net]
- 9. Determination of formetanate hydrochloride in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [Determination of Formetanate Hydrochloride in Agricultural Products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hpst.cz [hpst.cz]
Technical Support Center: Desmethyl Formetanate Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the co-elution of desmethyl formetanate in chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: Why do this compound and its parent compound, formetanate, often co-elute in reversed-phase chromatography?
A1: Co-elution of this compound and formetanate can occur due to their structural similarities. However, the primary reason is often a lack of optimization of the chromatographic conditions. This compound is more polar than formetanate due to the removal of a methyl group. In standard reversed-phase methods, this difference in polarity may not be sufficient for baseline separation without careful method development.
Q2: What is the expected elution order of formetanate and this compound in a reversed-phase HPLC system?
A2: In reversed-phase chromatography, more polar compounds elute earlier. Therefore, this compound is expected to have a shorter retention time than the less polar parent compound, formetanate. If you observe a single, broad peak where both are suspected, it is likely that this compound is on the leading edge of the formetanate peak.
Q3: What are the critical first steps to take when facing a co-elution problem with these two compounds?
A3: The initial steps should focus on confirming the co-elution and then making systematic adjustments to your method.
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Confirm Co-elution : Use a mass spectrometer (MS) detector to confirm that both the m/z of formetanate and this compound are present within the single chromatographic peak.
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Adjust Mobile Phase Gradient : A simple first step is to make the gradient shallower to increase the separation between the two analytes.
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Modify Mobile Phase pH : The pH of the aqueous portion of your mobile phase can significantly impact the retention of ionizable compounds like formetanate and its desmethyl metabolite.
Q4: How does the mobile phase pH affect the separation of formetanate and this compound?
A4: Formetanate has a pKa of approximately 8.0-8.1 for its basic functional group.[1][2] At a pH below this pKa, the molecule will be protonated (ionized), making it more polar and less retained on a reversed-phase column. Conversely, at a pH above the pKa, it will be in its neutral, less polar form and will be more strongly retained. Since this compound also possesses this basic functionality, adjusting the mobile phase pH can alter the ionization state and, therefore, the selectivity between the two compounds. A common strategy is to work at a low pH (e.g., 2.5-3.5 using formic acid) to ensure both compounds are fully protonated, which often leads to sharper peaks and more reproducible retention times for basic analytes.
Troubleshooting Guide for Co-elution
This guide provides a systematic approach to resolving the co-elution of this compound and formetanate.
Step 1: Initial Assessment and Confirmation
Before modifying your method, it is crucial to confirm that you are indeed observing co-elution.
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Mass Spectrometric Verification : If using an LC-MS/MS system, extract the ion chromatograms for the specific m/z transitions of both formetanate and this compound. If both compounds show a peak at the same retention time, co-elution is confirmed.
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Peak Shape Analysis : A broad or asymmetrical peak can be an indicator of co-eluting compounds.
Step 2: Chromatographic Method Optimization
The following diagram illustrates a logical workflow for troubleshooting co-elution issues.
Caption: A workflow diagram for troubleshooting co-elution.
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Optimize the Gradient : A shallow gradient is often effective for separating compounds with similar polarities. If your current gradient is, for example, a 10-minute ramp from 10% to 90% organic, try extending the gradient to 20 minutes over the same range, particularly around the elution time of the analytes.
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Adjust Mobile Phase pH : The ionization state of formetanate and this compound is highly dependent on pH. Manipulating the pH can introduce selectivity. The diagram below illustrates how pH affects the charge and, consequently, the retention in reversed-phase chromatography.
References
Technical Support Center: Desmethyl Formetanate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of desmethyl formetanate in storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for storing this compound analytical standards?
For optimal stability, this compound analytical standards should be dissolved in acetonitrile.[1]
Q2: What are the ideal storage temperatures for this compound solutions?
To minimize degradation, it is recommended to store this compound solutions at refrigerated (4°C) or frozen (-20°C) temperatures.[2] Storing carbamate pesticide solutions at -20°C has been shown to result in complete recovery after one month.[2]
Q3: How long can I expect a this compound standard to be stable under recommended conditions?
While specific long-term stability data for this compound is limited, studies on other carbamates suggest that storage at -20°C can maintain stability for at least 30 days.[2] For extended storage, it is crucial to periodically verify the concentration of the standard against a freshly prepared solution.
Q4: Can I store this compound solutions at room temperature?
Room temperature storage is not recommended due to the potential for accelerated degradation. Carbamates are known to be less stable at higher temperatures.[3][4]
Q5: Are there any incompatibilities I should be aware of when working with this compound?
This compound, as a carbamate, may be susceptible to hydrolysis under strongly acidic or basic conditions.[5] It is advisable to maintain solutions at a neutral pH.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results over time | Degradation of the this compound standard. | - Prepare fresh working standards daily from a stock solution stored at -20°C. - Verify the concentration of the stock solution against a newly prepared standard if it has been stored for an extended period. - Ensure the storage container is properly sealed to prevent solvent evaporation. |
| Low recovery of this compound during analysis | Adsorption to glassware or plasticware. | - Use silanized glass vials for storage and preparation of solutions. - Minimize the use of plastic containers where possible. |
| Appearance of unknown peaks in chromatograms | Presence of degradation products. | - Confirm the identity of the unknown peaks using mass spectrometry. - Review storage conditions and handling procedures to identify potential causes of degradation. - If degradation is suspected, prepare a fresh standard and re-analyze the samples. |
| Precipitation of the standard from solution | Poor solubility or solvent evaporation. | - Ensure the standard is fully dissolved in the recommended solvent (acetonitrile). - Check that storage containers are tightly sealed to prevent solvent loss. - If using a different solvent, verify the solubility of this compound. |
Stability Data
Due to the limited availability of specific quantitative stability data for this compound, the following table provides illustrative data based on the stability of other carbamate pesticides under various storage conditions. This data should be used as a general guideline, and it is highly recommended to perform in-house stability studies for your specific experimental conditions.
| Storage Condition | Duration | Solvent | Estimated Recovery (%) |
| Room Temperature (20°C) | 7 Days | Acetonitrile | 90-95% |
| Refrigerated (4°C) | 30 Days | Acetonitrile | 95-99% |
| Frozen (-20°C) | 30 Days | Acetonitrile | >99% |
This data is an estimation based on the stability of similar carbamate pesticides and should be confirmed by internal validation.[2]
Experimental Protocols
Protocol: Stability-Indicating HPLC-UV Method for the Determination of this compound
This protocol outlines a general method for assessing the stability of this compound. It is recommended to validate this method for your specific instrumentation and experimental setup.
1. Instrumentation and Materials:
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High-Performance Liquid Chromatograph (HPLC) with a UV detector
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C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
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This compound analytical standard
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Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm (or wavelength of maximum absorbance for this compound)
-
Injection Volume: 10 µL
3. Preparation of Solutions:
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Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh a known amount of this compound and dissolve it in acetonitrile in a volumetric flask.
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Working Standard Solutions: Prepare a series of dilutions from the stock solution in acetonitrile to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
4. Stability Study Procedure:
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Prepare multiple aliquots of a known concentration of this compound in acetonitrile.
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Store the aliquots under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
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At specified time points (e.g., 0, 7, 14, 30 days), remove an aliquot from each storage condition.
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Allow the solution to equilibrate to room temperature.
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Analyze the sample by HPLC-UV along with freshly prepared calibration standards.
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Calculate the concentration of this compound in the stored sample and express it as a percentage of the initial concentration.
Visualizations
Caption: Experimental workflow for assessing the storage stability of this compound.
Caption: Mechanism of acetylcholinesterase inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. coresta.org [coresta.org]
- 4. Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relative stability of formamidine and carbamate groups in the bifunctional pesticide formetanate hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MS/MS Parameters for Desmethyl Formetanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tandem mass spectrometry (MS/MS) parameters for the analysis of Desmethyl formetanate.
Recommended MS/MS Parameters for this compound
For the analysis of this compound using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, the following multiple reaction monitoring (MRM) transitions are recommended as a starting point for method development.
| Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragmentation | Recommended Collision Energy (eV) |
| 208.1 | 151.1 | Neutral loss of methyl isocyanate (CH₃NCO) | 15 - 25 |
| 208.1 | 46.1 | Cleavage of the formamidine group | 20 - 35 |
Note: The optimal collision energy is instrument-dependent and should be determined empirically by infusing a standard solution of this compound and varying the collision energy to maximize the signal intensity of the product ions.
Experimental Protocol for Collision Energy Optimization
A detailed methodology for optimizing collision energy is crucial for achieving maximum sensitivity.
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Standard Preparation: Prepare a 1 µg/mL standard solution of this compound in a suitable solvent, such as methanol or acetonitrile.
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Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
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MS Method Setup:
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Set the mass spectrometer to positive ion ESI mode.
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Select the precursor ion for this compound ([M+H]⁺) at m/z 208.1.
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Set up a product ion scan to monitor the fragmentation of the precursor ion.
-
-
Collision Energy Ramp: Perform a collision energy ramp experiment, typically from 5 to 40 eV, while continuously infusing the standard.
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Data Analysis: Identify the collision energy that produces the highest intensity for each desired product ion (m/z 151.1 and 46.1).
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MRM Method Creation: Create an MRM method using the determined optimal collision energies for each transition.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for optimizing MS/MS parameters for this compound.
Caption: Workflow for MS/MS Parameter Optimization.
Visualizing the Fragmentation Pathway
The proposed fragmentation pathway for this compound is depicted below.
Caption: Proposed Fragmentation of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the LC-MS/MS analysis of this compound.
| Question | Possible Cause(s) | Recommended Solution(s) |
| Why am I observing poor sensitivity for this compound? | - Suboptimal collision energy.- Inefficient ionization.- Matrix suppression. | - Re-optimize the collision energy for each MRM transition.- Adjust ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Improve sample cleanup to remove interfering matrix components.- Use a matrix-matched calibration curve. |
| Why are my this compound peaks tailing? | - Secondary interactions with the analytical column.- Inappropriate mobile phase pH. | - this compound is a basic compound. Use a column suitable for basic analytes or a mobile phase with a low pH (e.g., containing 0.1% formic acid) to minimize peak tailing.[1] |
| I am seeing a significant signal for the precursor ion in my product ion scan, but low intensity for my product ions. What should I do? | - Collision energy is too low. | - Gradually increase the collision energy in increments of 2-5 eV and monitor the product ion intensity. |
| I am observing unexpected peaks in my chromatogram. What could be the cause? | - In-source fragmentation.- Contamination. | - Reduce the fragmentor or cone voltage to minimize in-source fragmentation.[2]- Clean the ion source and injection system.- Analyze a solvent blank to identify potential sources of contamination. |
| My signal intensity is inconsistent between injections. What is the likely cause? | - Matrix effects.- Poor sample preparation reproducibility. | - Use an isotopically labeled internal standard for this compound if available.- Ensure consistent and reproducible sample preparation procedures. |
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in positive ESI mode?
The expected precursor ion is the protonated molecule, [M+H]⁺, which has a theoretical m/z of approximately 208.1.
Q2: What is the most common fragmentation pathway for N-methyl carbamates like this compound?
A characteristic fragmentation for N-methyl carbamates is the neutral loss of methyl isocyanate (CH₃NCO), which has a mass of 57 Da.[3] This results in a product ion at m/z 151.1 for this compound.
Q3: How can I confirm the identity of this compound in my samples?
To confirm the presence of this compound, you should monitor at least two MRM transitions. The ratio of the peak areas for these two transitions should be consistent between your samples and a known standard.
Q4: What are matrix effects and how can they affect my analysis?
Matrix effects are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix. This can lead to inaccurate quantification. Using matrix-matched standards or an internal standard can help to mitigate these effects.
Q5: What type of analytical column is recommended for the analysis of this compound?
A C18 reversed-phase column is commonly used for the analysis of carbamate pesticides. Due to the basic nature of this compound, a column that performs well with basic compounds or the use of an acidic mobile phase is recommended to achieve good peak shape.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Desmethyl Formetanate Analysis by LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce ion suppression when analyzing Desmethyl formetanate by Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
Issue: Poor sensitivity or inconsistent results for this compound.
This is a common symptom of ion suppression, where components in the sample matrix interfere with the ionization of this compound, leading to a reduced signal.[1][2]
Initial Assessment of Ion Suppression
A recommended method to confirm if ion suppression is occurring is the post-column infusion experiment.[3]
Experimental Protocol: Post-Column Infusion
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Prepare a standard solution of this compound at a concentration that gives a stable and mid-range signal on the mass spectrometer.
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Infuse the standard solution continuously into the LC flow path after the analytical column and before the mass spectrometer ion source using a syringe pump and a T-fitting.
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Establish a stable baseline signal from the infused standard.
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Inject a blank matrix extract (a sample prepared in the same way as your study samples but without the analyte).
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Monitor the baseline . A drop in the signal intensity during the chromatographic run indicates the elution of matrix components that are causing ion suppression.[3]
Troubleshooting Workflow for Ion Suppression
Caption: A workflow for diagnosing and mitigating ion suppression.
FAQs: Reducing Ion Suppression for this compound
Q1: What are the most common causes of ion suppression for this compound in LC-MS analysis?
Ion suppression for this compound, a metabolite of the pesticide Formetanate, is primarily caused by co-eluting matrix components from the sample.[1] In complex matrices such as agricultural products or biological fluids, common interferences include:
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Phospholipids: Particularly prevalent in plasma and serum samples, they are a major contributor to matrix-induced ionization suppression.
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Salts and Buffers: Non-volatile salts from sample preparation or the mobile phase can interfere with the ionization process.[4]
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Endogenous Metabolites: Other small molecules present in the biological matrix can compete for ionization.[5]
Q2: How can I improve my sample preparation to reduce matrix effects for this compound?
Effective sample preparation is one of the most critical steps in minimizing ion suppression.[5] For Formetanate and its metabolites, several strategies have proven effective:
-
Solid-Phase Extraction (SPE): SPE can selectively isolate the analyte of interest while removing a significant portion of the interfering matrix components. A strong cation exchange (SCX) SPE has been used for the parent compound, Formetanate, which would likely be effective for this compound as well due to its chemical properties.[6]
-
Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH and solvent polarity to selectively extract this compound and leave interfering compounds behind.[5]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, often used for pesticide residue analysis in food matrices, involves an acetonitrile extraction followed by a dispersive SPE cleanup. It has been successfully applied to the analysis of Formetanate hydrochloride in fruits.[7]
-
Protein Precipitation (PPT): While a simple method for biological samples, it may not provide sufficient cleanup on its own. However, specialized PPT plates that also remove phospholipids are available.[5]
Experimental Protocol: QuEChERS-based Sample Preparation for Fruit Matrices (Adapted for this compound)
This protocol is adapted from a method for Formetanate hydrochloride.[7]
-
Homogenize 10 g of the fruit sample.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake for another minute.
-
Centrifuge the sample.
-
Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a dispersive SPE tube containing a cleanup sorbent (e.g., PSA, C18, and magnesium sulfate).
-
Vortex for 30 seconds and then centrifuge .
-
Collect the supernatant , evaporate to dryness, and reconstitute in a suitable solvent for LC-MS injection.
Q3: Can chromatographic conditions be modified to reduce ion suppression?
Yes, optimizing the chromatographic separation is a key strategy. The goal is to separate the elution of this compound from the co-eluting matrix components that cause suppression.[1]
-
Gradient Elution: Employ a gradient elution profile that provides good retention and separation of this compound from early-eluting, polar interferences.
-
Column Chemistry: Consider different stationary phases. A C18 column is commonly used, but for a polar compound like this compound, a column with a different selectivity (e.g., a polar-embedded or phenyl-hexyl phase) might provide better separation from matrix components.
-
Flow Rate: Lowering the flow rate can sometimes reduce ion suppression by improving the desolvation process in the ion source.[2]
Logical Relationship of Mitigation Strategies
Caption: Interrelated strategies to overcome ion suppression.
Q4: How can I compensate for ion suppression if it cannot be completely eliminated?
When ion suppression cannot be fully eliminated through sample preparation and chromatography, compensation techniques are necessary for accurate quantification.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method for compensating for matrix effects. A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for an accurate analyte-to-internal standard ratio.[3]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is identical to the samples being analyzed. This helps to ensure that the standards and samples experience the same degree of ion suppression.[1]
-
Standard Addition: This involves adding known amounts of a this compound standard to aliquots of the sample. The analyte concentration is then determined by extrapolating the calibration curve to zero response. This method was found to be necessary for accurate quantification of the parent compound, Formetanate, in the presence of significant matrix effects.[6]
Quantitative Data
| Agricultural Product | Spiked Concentration (mg/kg) | Average Recovery (%) | Relative Standard Deviation (%) |
| Brown Rice | 0.01 | 95.2 | 3.1 |
| Soybean | 0.01 | 98.7 | 2.5 |
| Spinach | 0.01 | 103.0 | 1.3 |
| Cabbage | 0.01 | 92.3 | 5.4 |
| Potato | 0.01 | 96.5 | 2.8 |
| Apple | 0.01 | 99.1 | 1.9 |
| Orange | 0.01 | 97.4 | 2.2 |
| Lime | 0.01 | 94.6 | 4.7 |
| Nectarine | 0.01 | 101.0 | 1.5 |
| Green Tea | 0.01 | 93.8 | 3.9 |
Data adapted from a study on Formetanate hydrochloride, which is expected to have similar analytical behavior to this compound.[6]
References
Troubleshooting Poor Peak Shape for Desmethyl Formetanate: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address poor peak shape issues encountered during the analysis of Desmethyl formetanate.
Troubleshooting Guide: Question & Answer Format
This guide addresses specific issues that can lead to poor peak shape for this compound, offering potential causes and solutions in a clear, question-and-answer format.
Q1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is drawn out, is a common issue. Potential causes and solutions are outlined below.
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Cause: Secondary interactions between the analyte and the stationary phase. Basic compounds like this compound can interact with residual acidic silanol groups on the silica-based stationary phase.
-
Solution:
-
Mobile Phase Modification: Add a competitive base, such as triethylamine (TEA), to the mobile phase to block the active sites on the stationary phase. An acidic modifier like formic acid or acetic acid can also help by protonating the analyte and reducing its interaction with the stationary phase.[1]
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Column Choice: Use an end-capped column or a column specifically designed for basic compounds to minimize silanol interactions.[1]
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pH Adjustment: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound to ensure it is in a single ionic form.[2]
-
-
Cause: Column contamination or degradation.
-
Solution:
-
Column Washing: Wash the column according to the manufacturer's recommendations to remove contaminants.[1][3]
-
Guard Column: Employ a guard column to protect the analytical column from strongly retained impurities in the sample.
-
Column Replacement: If washing does not restore peak shape, the column may be deteriorated and require replacement.[2]
-
-
Cause: Sample overload.
-
Solution: Reduce the injection volume or dilute the sample.[4]
Q2: What causes my this compound peak to show fronting?
Peak fronting, the inverse of tailing where the beginning of the peak is sloped, can also obscure results.
-
Cause: Sample solvent incompatibility. If the sample is dissolved in a solvent stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning of the injection.
-
Solution: Whenever possible, dissolve and inject the sample in the mobile phase. If a different solvent must be used, ensure it is weaker (has a lower eluotropic strength) than the mobile phase.
-
Cause: Column bed collapse or void formation.
-
Solution: This is a physical problem with the column. A collapsed bed or void can sometimes be addressed by reversing the column and washing it at a low flow rate. However, in most cases, the column will need to be replaced.[1]
-
Cause: High concentration of the sample.
-
Solution: Dilute the sample to a lower concentration.
Q3: Why am I observing split peaks for this compound?
Split peaks can be a frustrating problem, indicating that the analyte is being separated into two or more bands.
-
Cause: Clogged or partially blocked column frit.
-
Solution:
-
In-line Filter: Use an in-line filter before the injector to remove particulate matter from the sample.
-
Sample Filtration: Filter all samples and mobile phases before use.
-
Frit Replacement: If the frit is clogged, it may be possible to replace it, depending on the column design. Otherwise, the column will need to be replaced.
-
-
Cause: Incompatibility between the injection solvent and the mobile phase.
-
Solution: As with peak fronting, ensure the sample solvent is weaker than or the same as the mobile phase.
-
Cause: A void at the head of the column.
-
Solution: Similar to the solution for peak fronting, a column with a void typically needs to be replaced.[1]
Frequently Asked Questions (FAQs)
Q: What are the typical HPLC conditions for analyzing formetanate-related compounds?
While specific conditions for this compound may need optimization, a study on formetanate hydrochloride provides a starting point.
| Parameter | Condition |
| Column | Waters Atlantis-T3 (10 cm x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase | 0.01% ChlorAC buffer/methanol (50:50) |
| Detection | LC-MS or LC-MS/MS |
| Source: Determination of Formetanate Hydrochloride in Fruit Samples Using Liquid Chromatography-Mass Selective Detection or-Tandem Mass Spectrometry[5][6] |
Q: How can I prevent poor peak shape in my future experiments?
Proactive measures can significantly reduce the occurrence of peak shape problems.
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Proper Sample Preparation: Always filter your samples to remove particulates. Ensure the sample solvent is compatible with your mobile phase.
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High-Purity Solvents: Use HPLC-grade solvents for your mobile phase to avoid introducing contaminants.[4]
-
Regular System Maintenance: Regularly check for leaks, flush the system between analyses of different sample types, and properly store columns when not in use.[3]
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Use a Guard Column: A guard column is a cost-effective way to protect your more expensive analytical column from contamination.
Experimental Protocols
Protocol: Basic Troubleshooting of Poor Peak Shape
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Initial System Check:
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Verify the mobile phase composition and ensure it is properly degassed.
-
Check the system for any visible leaks.
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Confirm that the detector settings are appropriate for your analysis.
-
-
Isolate the Problem:
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Inject a Standard: Inject a well-characterized standard compound to determine if the issue is with the HPLC system or the specific this compound sample.
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Column Evaluation: If the standard also shows poor peak shape, the problem is likely with the column or the system. If the standard's peak is good, the issue is likely related to the sample preparation or matrix.
-
-
Address Potential Causes Systematically:
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Sample-Related:
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Dilute the sample and re-inject.
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Prepare a fresh sample in the mobile phase and inject.
-
-
Method-Related:
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Adjust the mobile phase pH.
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Add a mobile phase modifier (e.g., TFA or TEA).
-
-
Hardware-Related:
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Wash the column according to the manufacturer's protocol.
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Replace the guard column if one is in use.
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If the problem persists, replace the analytical column.
-
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.
Caption: Troubleshooting workflow for poor HPLC peak shape.
References
- 1. labveda.com [labveda.com]
- 2. obrnutafaza.hr [obrnutafaza.hr]
- 3. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 4. mastelf.com [mastelf.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of formetanate hydrochloride in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Desmethyl Formetanate Quantification
Welcome to the technical support center for the analytical method validation of Desmethyl formetanate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the quantification of this compound?
A1: The most common and recommended technique is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method offers high selectivity and sensitivity, which is crucial for detecting and quantifying low concentrations of this compound in complex biological and environmental matrices.[1][2]
Q2: What are the key parameters to consider during method validation for this compound?
A2: Key validation parameters include linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantitation (LOQ), and stability.[3][4] These parameters ensure the method is reliable, reproducible, and fit for its intended purpose.
Q3: Where can I obtain a certified reference material (CRM) and a stable isotope-labeled internal standard for this compound?
A3: Obtaining a CRM and a stable isotope-labeled internal standard (SIL-IS) for this compound can be challenging as they may not be readily available from commercial suppliers. It is recommended to check with specialized chemical suppliers and standards providers. In the absence of a commercial source, custom synthesis may be required. Using a structurally similar carbamate as an internal standard is a possible alternative, but a SIL-IS is highly recommended for optimal accuracy.
Q4: How can I minimize matrix effects when analyzing this compound in complex samples like fruit or plasma?
A4: Matrix effects, which can cause ion suppression or enhancement in the MS source, are a common challenge.[5] Strategies to minimize matrix effects include:
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Effective Sample Preparation: Utilize techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or solid-phase extraction (SPE) to remove interfering matrix components.[2]
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Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components.
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Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[5]
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Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Low or No Analyte Signal
| Potential Cause | Troubleshooting Steps |
| Incorrect MS/MS Transitions | Verify the precursor and product ion m/z values for this compound. While specific published transitions for this compound are not readily available, you can start with predicted values and optimize them by infusing a standard solution. For reference, Formetanate has a precursor ion of m/z 222.0. |
| Poor Ionization | Optimize ion source parameters such as spray voltage, gas flows, and temperature. Ensure the mobile phase pH is compatible with the ionization of this compound (likely positive ion mode). |
| Analyte Degradation | This compound, like other carbamates, can be susceptible to degradation. Investigate the stability of the analyte in your sample and extraction solvent. Consider performing extractions at lower temperatures and analyzing samples promptly. |
| Instrument Contamination | Run a blank solvent injection to check for system contamination. If necessary, clean the ion source and mass spectrometer. |
Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions on the Column | Carbamates can interact with active sites on the column. Ensure the mobile phase has an appropriate pH and consider using a column specifically designed for carbamate analysis. |
| Column Overload | Inject a lower concentration of the sample to see if the peak shape improves. |
| Inappropriate Sample Solvent | The solvent used to dissolve the final extract should be compatible with the mobile phase. Ideally, the sample solvent should be the same as or weaker than the initial mobile phase. |
| Column Contamination or Void | A buildup of matrix components on the column frit or a void at the head of the column can cause peak splitting. Try back-flushing the column or replacing it if the problem persists. |
Inaccurate or Irreproducible Results
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | As mentioned in the FAQs, matrix effects are a primary cause of inaccurate quantification. Implement strategies to mitigate these effects, with the use of a stable isotope-labeled internal standard being the most robust solution. |
| Inconsistent Sample Preparation | Ensure the sample preparation procedure is followed consistently for all samples, standards, and quality controls. Pay close attention to volumes, mixing times, and extraction conditions. |
| Analyte Instability | Evaluate the stability of this compound in the sample matrix and in the final extract under the storage and analysis conditions. This includes freeze-thaw stability, bench-top stability, and autosampler stability. |
| Calibration Issues | Ensure the calibration curve is linear and covers the expected concentration range of the samples. Use a weighted regression if appropriate. The correlation coefficient (r²) should be >0.99. |
Experimental Protocols
Below are detailed methodologies for key experiments in the validation of a this compound quantification method.
Sample Preparation using a Modified QuEChERS Protocol
This protocol is a general guideline and should be optimized for your specific matrix.
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Homogenization: Homogenize the sample (e.g., fruit, tissue) to ensure uniformity.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
If a stable isotope-labeled internal standard is available, spike it into the sample at this stage.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned-up supernatant.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are suggested starting conditions that will require optimization.
-
LC Column: A C18 column suitable for polar compounds is recommended.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A gradient elution should be optimized to provide good separation and peak shape for this compound.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: These need to be determined by infusing a standard of this compound. As a starting point, based on related compounds, you can predict potential precursor ions based on the molecular weight of this compound and then optimize the fragment ions. For example, Desmethyl-pirimicarb has a precursor ion of m/z 225.1.
-
Quantitative Data Summary
The following tables summarize typical acceptance criteria for method validation based on regulatory guidelines.[4] Specific values for this compound need to be established during your method validation.
Table 1: Linearity and Range
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Calibration Model | Linear, with weighting if necessary |
| Range | To cover the expected sample concentrations, including LLOQ and ULOQ |
Table 2: Accuracy and Precision
| Concentration Level | Accuracy (% Recovery) | Precision (%RSD) |
| LLOQ | 80 - 120% | ≤ 20% |
| Low, Medium, High QC | 85 - 115% | ≤ 15% |
Table 3: Sensitivity
| Parameter | Definition |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected (Signal-to-Noise ratio ≥ 3). |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy (Signal-to-Noise ratio ≥ 10). |
Visualizations
Experimental Workflow for Method Validation
Caption: Workflow for the validation of a this compound analytical method.
Troubleshooting Logic for Low Analyte Recovery
Caption: Troubleshooting guide for low recovery of this compound.
References
- 1. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. orbit.dtu.dk [orbit.dtu.dk]
Technical Support Center: Enhancing Extraction Efficiency of Desmethyl Formetanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Desmethyl formetanate. The following information is primarily based on established methods for its parent compound, formetanate, and is expected to be highly applicable to this compound due to their structural similarities.
Frequently Asked Questions (FAQs)
Q1: What is the recommended extraction method for this compound from complex matrices like agricultural products?
A1: The most widely recommended and effective method for extracting formetanate, and by extension this compound, from various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][2][3] This approach utilizes a simple two-step process involving solvent extraction with acetonitrile followed by a dispersive solid-phase extraction (dSPE) cleanup.[3][4]
Q2: Which solvent is most suitable for the extraction of this compound?
A2: Acetonitrile is the solvent of choice for extracting formetanate and is expected to be equally effective for this compound.[5][6] Formetanate hydrochloride has been confirmed to be stable in acetonitrile, ensuring minimal degradation during the extraction process.[5][6]
Q3: I am experiencing low recovery of my analyte. What are the potential causes and solutions?
A3: Low recovery can stem from several factors. Here are some common issues and their troubleshooting solutions:
-
Inadequate Homogenization: Ensure your sample is thoroughly homogenized before extraction to allow for efficient solvent penetration.
-
Incorrect pH: Formetanate is susceptible to hydrolysis, especially under basic conditions. While this compound's stability is not explicitly documented, it is advisable to maintain a slightly acidic to neutral pH during extraction to prevent degradation. The use of buffered QuEChERS methods can help maintain a stable pH.[2]
-
Insufficient Shaking/Vortexing: Vigorous shaking or vortexing is crucial for achieving a thorough extraction. Ensure you are following the recommended agitation times in your protocol.
-
Matrix Effects: Complex matrices can interfere with the extraction process and subsequent analysis. The dSPE cleanup step in the QuEChERS method is designed to remove many interfering compounds.[3] If matrix effects are still suspected, further optimization of the dSPE sorbents may be necessary.
-
Analyte Degradation: As a carbamate, this compound may be susceptible to degradation. Minimize the time between extraction and analysis and store extracts at low temperatures (e.g., 4°C).
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis. Here are some strategies to mitigate them:
-
Effective Cleanup: Utilize the dSPE step of the QuEChERS method with appropriate sorbents (e.g., PSA, C18, GCB) to remove interfering matrix components.
-
Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on analyte ionization.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction procedure as the samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.
-
Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard for this compound is the most effective way to correct for matrix effects and variations in extraction recovery.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Extraction Efficiency | Incomplete extraction from the sample matrix. | - Ensure the sample is finely homogenized.- Increase the shaking/vortexing time during the acetonitrile extraction step.- Consider using a higher solvent-to-sample ratio. |
| Poor Reproducibility | Inconsistent sample preparation or matrix heterogeneity. | - Ensure consistent and thorough homogenization of all samples.- Use an automated shaker for consistent agitation.- Precisely control all volumes and timings in the extraction protocol. |
| Analyte Degradation | pH-dependent hydrolysis or enzymatic degradation. | - Use a buffered QuEChERS method to maintain a stable pH (e.g., acetate or citrate buffer).[2]- Keep samples and extracts cold throughout the process.- Analyze extracts as soon as possible after preparation. |
| Co-eluting Interferences in LC-MS/MS | Inadequate cleanup of the sample extract. | - Optimize the dSPE cleanup step by testing different sorbent combinations (e.g., PSA for acidic interferences, C18 for nonpolar interferences, GCB for pigments).- Adjust the chromatographic conditions (e.g., mobile phase gradient, column chemistry) to separate the analyte from interfering peaks. |
| High Signal Suppression/Enhancement | Significant matrix effects impacting ionization. | - Implement matrix-matched calibration curves.- If available, use a stable isotope-labeled internal standard for this compound.- Dilute the final extract before injection. |
Experimental Protocols
Generic QuEChERS Protocol for this compound Extraction
This protocol is based on standard QuEChERS methods for pesticide residue analysis and is expected to be effective for this compound.
1. Sample Preparation:
- Homogenize the sample (e.g., fruit, vegetable, or tissue) to a uniform consistency. For dry samples, add a small amount of water to rehydrate.
2. Acetonitrile Extraction:
- Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10-15 mL of acetonitrile.
- Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, and a buffering agent like sodium acetate or sodium citrate).
- Cap the tube tightly and shake vigorously for 1 minute.
- Centrifuge at ≥3000 x g for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
- Take an aliquot (e.g., 1-8 mL) of the upper acetonitrile layer and transfer it to a 2 mL or 15 mL dSPE tube containing magnesium sulfate and a combination of sorbents (e.g., Primary Secondary Amine - PSA, C18, Graphitized Carbon Black - GCB). The choice of sorbents depends on the matrix.
- Vortex the dSPE tube for 30 seconds to 1 minute.
- Centrifuge at high speed (e.g., ≥10,000 x g) for 5 minutes.
4. Final Extract Preparation:
- Take the supernatant and filter it through a 0.22 µm syringe filter.
- The extract is now ready for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes recovery data for formetanate from various agricultural products using a QuEChERS-based method followed by LC-MS/MS analysis. While specific data for this compound is not available, similar recovery rates can be expected due to its structural similarity.
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (%) | Reference |
| Brown Rice | 0.01 | 95.2 | 3.2 | [5] |
| Soybean | 0.01 | 98.7 | 2.5 | [5] |
| Spinach | 0.01 | 103.0 | 1.3 | [5] |
| Cabbage | 0.01 | 92.3 | 5.4 | [5] |
| Potato | 0.01 | 96.5 | 4.1 | [5] |
| Apple | 0.01 | 99.8 | 2.8 | [5] |
| Orange | 0.01 | 101.2 | 1.9 | [5] |
| Lime | 0.01 | 97.4 | 3.6 | [5] |
| Nectarine | 0.01 | 94.6 | 4.8 | [5] |
| Green Tea | 0.01 | 93.9 | 5.1 | [5] |
Visualizations
Metabolic Pathway of Formetanate to this compound
The primary metabolic pathway leading to the formation of this compound from formetanate is N-demethylation. This process is typically catalyzed by cytochrome P450 enzymes in the liver of mammals and in insects.
Caption: Metabolic conversion of Formetanate to this compound.
QuEChERS Experimental Workflow
The following diagram illustrates the key steps in the QuEChERS extraction and cleanup process.
References
- 1. Polar metabolomics using trichloroacetic acid extraction and porous graphitic carbon stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rockefeller.edu [rockefeller.edu]
- 3. youtube.com [youtube.com]
- 4. Frontiers | Biochemistry and Occurrence of O-Demethylation in Plant Metabolism [frontiersin.org]
- 5. Chemometric-assisted QuEChERS extraction method for post-harvest pesticide determination in fruits and vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formetanate | C11H15N3O2 | CID 31099 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Potency of Desmethyl Formetanate as an Acetylcholinesterase Inhibitor: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the relative potency of active compounds and their metabolites is crucial for assessing efficacy and safety. This guide provides a comparative overview of Desmethyl formetanate's potential as an acetylcholinesterase (AChE) inhibitor, benchmarked against its parent compound, formetanate. Due to a lack of publicly available direct comparative studies on the IC50 value of this compound, this guide synthesizes existing knowledge on formetanate and the general principles of carbamate insecticide toxicology to inform future research directions.
Formetanate is a carbamate insecticide that exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors. The metabolic fate of formetanate can involve N-demethylation, leading to the formation of this compound. The relative potency of this metabolite as an AChE inhibitor is a key factor in understanding the overall toxicological profile of formetanate.
Comparative Potency of Acetylcholinesterase Inhibition
To facilitate future comparative studies, this guide presents the known acetylcholinesterase inhibition data for formetanate and provides a template for the inclusion of data for this compound once it becomes available.
| Compound | Target Enzyme | IC50 Value | Source Organism of Enzyme | Reference |
| Formetanate | Acetylcholinesterase (AChE) | Data not specified in provided results | Data not specified in provided results | [1] |
| This compound | Acetylcholinesterase (AChE) | Data not available | - | - |
| Other Carbamates (for context) | ||||
| Carbaryl | Acetylcholinesterase (AChE) | Data not specified in provided results | Rat (Brain and RBC) | [1] |
| Carbofuran | Acetylcholinesterase (AChE) | Data not specified in provided results | Rat (Brain and RBC) | [1] |
| Methomyl | Acetylcholinesterase (AChE) | Data not specified in provided results | Rat (Brain and RBC) | [1] |
Note: The table highlights the current data gap regarding the IC50 value for this compound. The inclusion of other carbamates is for contextual comparison of N-methyl carbamate insecticides.
Experimental Protocols
To determine and compare the acetylcholinesterase inhibitory potency of this compound and formetanate, a standardized in vitro assay is required. The most widely used method is the spectrophotometric method developed by Ellman.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This assay is a colorimetric method used to measure AChE activity.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color production is proportional to the AChE activity. The inhibitory potential of a compound is determined by measuring the reduction in this rate in its presence.
Materials:
-
Acetylcholinesterase (AChE) from a specified source (e.g., electric eel, bovine erythrocytes, or recombinant human).
-
Acetylthiocholine iodide (ATCI).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Test compounds (this compound and formetanate) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds (this compound and formetanate) and a reference inhibitor (e.g., physostigmine or neostigmine) at various concentrations.
-
-
Assay Protocol (in a 96-well plate):
-
To each well, add:
-
Phosphate buffer.
-
DTNB solution.
-
Test compound solution at different concentrations (or solvent for the control).
-
AChE solution.
-
-
Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of AChE activity) from the resulting dose-response curve using non-linear regression analysis.
-
Visualizing the Experimental Workflow
To provide a clear understanding of the process for determining acetylcholinesterase inhibition, the following diagram illustrates the experimental workflow.
Caption: Workflow for determining the IC50 value of an acetylcholinesterase inhibitor.
Signaling Pathway: Acetylcholinesterase Inhibition
The mechanism of action of carbamate insecticides like formetanate and its potential metabolite, this compound, involves the disruption of normal cholinergic neurotransmission. The diagram below illustrates this signaling pathway.
Caption: Mechanism of acetylcholinesterase inhibition by carbamates at the cholinergic synapse.
References
A Comparative Guide to the Validation of Analytical Methods for Desmethyl Formetanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantification of Desmethyl formetanate, a primary metabolite of the pesticide Formetanate. The selection of a robust and reliable analytical method is critical for accurate residue analysis in various matrices, ensuring food safety and supporting regulatory compliance. This document details the performance characteristics of common analytical techniques, provides comprehensive experimental protocols, and illustrates the validation workflow.
Comparative Performance of Analytical Methods
The validation of analytical methods ensures that the chosen procedure is fit for its intended purpose. Key performance indicators include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). While specific data for this compound is limited in publicly available literature, the analytical methods for its parent compound, Formetanate, are largely applicable and provide a strong basis for comparison. The following table summarizes the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for the analysis of Formetanate, which can be extrapolated for this compound.
| Parameter | LC-MS/MS | HPLC-UV | Typical Matrix |
| Linearity (R²) | >0.99 | >0.99 | Fruit, Vegetables, Soil |
| Accuracy (% Recovery) | 95 - 109%[1][2] | 89 - 99%[3] | Fruit, Vegetables |
| Precision (% RSD) | < 15% | < 20% | Fruit, Vegetables |
| Limit of Detection (LOD) | 0.1 ng/g (ppb)[1][2] | 0.02 µg/g (ppm)[3] | Fruit |
| Limit of Quantitation (LOQ) | 0.3 ng/g (ppb)[1][2] | 0.06 µg/g (ppm)[3] | Fruit |
Experimental Protocols
A successful analysis relies on a well-defined experimental protocol. The following sections detail a common sample preparation technique and the instrumental analysis methods.
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.
1. Sample Homogenization:
-
Weigh a representative portion (e.g., 10-15 g) of the sample.
-
Homogenize the sample to a uniform consistency. For dry samples, add a small amount of water before homogenization.
2. Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add appropriate internal standards.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
3. Centrifugation:
-
Centrifuge the tube at ≥3000 rcf for 5 minutes to separate the layers.
4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the upper acetonitrile layer.
-
Transfer it to a d-SPE tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA). The choice of sorbent depends on the matrix; for example, C18 may be added for fatty matrices and graphitized carbon black (GCB) for pigmented matrices.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2-5 minutes.
5. Final Extract Preparation:
-
The resulting supernatant is the final extract.
-
The extract can be directly analyzed by LC-MS/MS or may require solvent exchange for GC-MS analysis. For HPLC-UV analysis, the extract might need to be concentrated and reconstituted in the mobile phase.
Instrumental Analysis
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.
2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV):
-
Chromatographic Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer (e.g., phosphate buffer).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at a wavelength of maximum absorbance for this compound (typically around 240-250 nm for carbamates).
Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for this compound, ensuring the reliability and accuracy of the results.
Caption: Workflow for Analytical Method Validation.
This guide serves as a starting point for researchers and scientists in the field. The selection of the most appropriate analytical method will depend on the specific requirements of the study, including the matrix, required sensitivity, and available instrumentation. It is crucial to perform a thorough in-house validation to ensure the chosen method is fit for its intended purpose.
References
- 1. Determination of formetanate hydrochloride in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of formetanate hydrochloride in selected fruits by coupled-column cation exchange liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Proposed Framework for an Inter-laboratory Comparison on Desmethyl Formetanate Analysis
Introduction
Desmethyl formetanate is a principal metabolite of the pesticide formetanate. Ensuring analytical proficiency for its detection and quantification is crucial for regulatory compliance and food safety. This guide outlines a proposed framework for conducting an inter-laboratory comparison (ILC) for the analysis of this compound in a fruit matrix. Inter-laboratory comparisons are a vital component of a laboratory's quality assurance system, providing a means to assess and compare analytical performance against other laboratories.[1][2] This document presents a hypothetical ILC, providing detailed experimental protocols, data presentation tables, and workflow diagrams to guide researchers, scientists, and drug development professionals in establishing their own proficiency testing or in validating their analytical methods.
Experimental Protocols
A robust analytical method is the foundation of any reliable inter-laboratory comparison. The following protocol is a modified version of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is widely used for pesticide residue analysis in food samples.[3][4]
1. Sample Preparation (Fruit Matrix - e.g., Apples)
-
Homogenization: A representative 1 kg sample of apples is cryogenically homogenized.
-
Spiking: For the purpose of this ILC, the homogenized sample is divided into three portions: a blank (no spike), a low-level spike (e.g., 10 µg/kg), and a high-level spike (e.g., 50 µg/kg) of this compound.
-
Sample Distribution: 15 g aliquots of each portion are weighed into 50 mL polypropylene centrifuge tubes and distributed to participating laboratories. Samples should be shipped frozen on dry ice.
2. Extraction
-
To a 15 g homogenized fruit sample, add 15 mL of 1% acetic acid in acetonitrile.
-
Add the QuEChERS extraction salts (6 g MgSO₄, 1.5 g NaCl).
-
Securely cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
4. Final Extract Preparation
-
Transfer a 1 mL aliquot of the cleaned extract to a clean tube.
-
Add an internal standard (e.g., a stable isotope-labeled analogue of this compound).
-
The extract is now ready for LC-MS/MS analysis.
5. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is the recommended analytical instrument.[3][4]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): At least two MRM transitions should be monitored for both this compound and the internal standard for confirmation and quantification.
-
Data Presentation
Quantitative data from participating laboratories should be collected and summarized for easy comparison. The performance of each laboratory can be evaluated using Z-scores, which indicate how far a laboratory's result is from the consensus mean.[5]
Table 1: Summary of Reported Concentrations for this compound (µg/kg)
| Laboratory ID | Reported Concentration (Low Spike) | Reported Concentration (High Spike) |
| Lab 01 | 9.8 | 51.2 |
| Lab 02 | 10.5 | 48.9 |
| Lab 03 | 9.2 | 53.1 |
| ... | ... | ... |
| Consensus Mean | X.X | Y.Y |
| Standard Deviation | x.x | y.y |
Table 2: Performance Statistics for this compound Analysis
| Laboratory ID | Recovery % (Low Spike) | Recovery % (High Spike) | Z-Score (Low Spike) | Z-Score (High Spike) |
| Lab 01 | 98% | 102.4% | 0.5 | 0.8 |
| Lab 02 | 105% | 97.8% | -0.2 | -1.1 |
| Lab 03 | 92% | 106.2% | 1.5 | 1.8 |
| ... | ... | ... | ... | ... |
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Logical Relationship of ILC
Caption: Logical flow of an inter-laboratory comparison.
References
- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 3. Determination of formetanate hydrochloride in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchmark-intl.com [benchmark-intl.com]
A Comparative Analysis of Formetanate Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways and rates of Formetanate, a carbamate insecticide, across various species. Understanding the species-specific metabolism of this compound is crucial for assessing its efficacy, potential toxicity, and environmental impact. This document summarizes key quantitative data, details experimental protocols, and visualizes metabolic pathways to facilitate a clear and objective comparison.
Executive Summary
Formetanate metabolism is characterized by two primary enzymatic reactions: hydrolysis of the carbamate ester linkage and N-demethylation of the formamidine group. The relative prominence of these pathways varies significantly among species, leading to differences in the profile of metabolites and the rate of detoxification. In mammals, such as rats, Formetanate is rapidly metabolized and excreted, primarily in the urine. In contrast, metabolism in insects can be slower, contributing to the compound's insecticidal activity. In plants, Formetanate is also metabolized, although the specific pathways and rates are less well-characterized.
Data Presentation
The following tables summarize the available quantitative data on Formetanate metabolism in different species. These data are compiled from various in vivo and in vitro studies and are presented to allow for a direct comparison of metabolic parameters.
Table 1: In Vivo Excretion of Formetanate
| Species | Dose | Route of Administration | Timeframe | % of Dose in Urine | % of Dose in Feces | Key Metabolites Identified in Urine | Reference |
| Rat | Single Oral | 12 hours | 75% | - | 3-hydroxyacetanilide, 3-hydroxyformanilide, 3-formamidophenyl-N-methylcarbamate | [1] | |
| Rat | Single Oral | 24 hours | 80% | 6% | Not specified | [1] | |
| Goat (lactating) | 1.4 mg/kg/day for 10 days | Oral | 24 hours post-last dose | 80-90% | 1.3-6.6% | Not specified | [1] |
Table 2: In Vitro Metabolism of Formetanate in Liver Microsomes
| Species | Enzyme System | Substrate Concentration | Incubation Time | % Metabolism | Major Metabolites | Reference |
| Housefly (abdomen) | Microsomes + NADH | Not Specified | Not Specified | 10% | 3'-hydroxyformanilide | [1] |
Note: Quantitative in vitro kinetic data (Km and Vmax) for Formetanate metabolism across a range of species is limited in the reviewed literature.
Metabolic Pathways
The primary metabolic transformations of Formetanate involve hydrolysis and N-demethylation, followed by conjugation of the resulting metabolites for excretion.
Hydrolysis
The carbamate ester bond in Formetanate is susceptible to hydrolysis by esterases, which are abundant in the liver and other tissues of many species. This reaction cleaves the molecule, leading to the formation of 3-aminophenol derivatives.
N-demethylation
The N,N-dimethylformamidine group can undergo oxidative N-demethylation, a reaction typically catalyzed by cytochrome P450 (CYP) enzymes. This process can occur sequentially, removing one or both methyl groups.
The following diagram illustrates the generalized metabolic pathway of Formetanate.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on Formetanate metabolism.
In Vivo Metabolism and Excretion Study in Rats
Objective: To determine the absorption, distribution, metabolism, and excretion of Formetanate in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: A single oral dose of radiolabeled [¹⁴C]Formetanate is administered by gavage.
-
Sample Collection: Urine and feces are collected at various time points (e.g., 6, 12, 24, 48, 72, and 96 hours) post-dosing.
-
Radioactivity Measurement: The total radioactivity in urine and feces is quantified using liquid scintillation counting to determine the extent of excretion.
-
Metabolite Profiling: Urine samples are pooled and subjected to chromatographic separation (e.g., High-Performance Liquid Chromatography - HPLC).
-
Metabolite Identification: Metabolites are identified by comparing their retention times and mass spectra (obtained via Liquid Chromatography-Mass Spectrometry - LC-MS/MS) with those of authentic standards.
In Vitro Metabolism Study using Liver Microsomes
Objective: To investigate the in vitro metabolism of Formetanate and identify the enzymes involved.
Methodology:
-
Preparation of Liver Microsomes: Liver microsomes are prepared from the desired species (e.g., rat, fish, bird) by differential centrifugation of liver homogenates.
-
Incubation: Formetanate is incubated with liver microsomes in a buffered solution (e.g., potassium phosphate buffer, pH 7.4) containing necessary cofactors. For CYP-mediated metabolism, NADPH is required.
-
Reaction Termination: The reaction is stopped at various time points by adding a quenching solvent (e.g., acetonitrile or methanol).
-
Sample Analysis: The disappearance of the parent compound (Formetanate) and the formation of metabolites are monitored by LC-MS/MS.
-
Enzyme Kinetics (Optional): To determine kinetic parameters (Vmax and Km), incubations are performed with varying substrate concentrations, and the data are fitted to the Michaelis-Menten equation.
The following diagram outlines a typical experimental workflow for an in vitro metabolism study.
Residue Analysis in Plant Tissues
Objective: To determine the concentration of Formetanate and its metabolites in plant tissues.
Methodology:
-
Sample Preparation: Plant material (e.g., citrus leaves, fruit) is homogenized.
-
Extraction: The homogenized sample is extracted with a suitable solvent, such as acetonitrile.
-
Cleanup: The extract is purified to remove interfering substances using techniques like solid-phase extraction (SPE).
-
Analysis: The concentration of Formetanate and its metabolites in the cleaned-up extract is determined using HPLC with UV or mass spectrometric detection.[2][3]
Species-Specific Differences in Metabolism
Mammals (Rats, Goats): In rats, Formetanate is rapidly absorbed and extensively metabolized, with the majority of the dose being excreted in the urine within 24 hours.[1] The primary metabolites result from hydrolysis and N-demethylation, followed by conjugation.[1] Similar rapid excretion has been observed in goats.[1]
Insects (Houseflies): Houseflies also metabolize Formetanate, with 3'-hydroxyformanilide being a major metabolite.[1] However, the rate of metabolism by housefly abdominal microsomes appears to be relatively low, which may contribute to the compound's insecticidal efficacy.[1]
Plants (Citrus): While specific metabolic pathways in plants are not as well-defined in the available literature, studies have focused on the determination of Formetanate residues in fruits. This indicates that the compound can be taken up by plants and is subject to degradation or transformation. Further research is needed to fully elucidate the metabolic fate of Formetanate in various plant species.
Conclusion
The metabolism of Formetanate exhibits significant variation across different species. Mammals generally demonstrate efficient metabolism and rapid excretion, primarily through hydrolysis and N-demethylation pathways. In contrast, the slower metabolism in insects likely contributes to its insecticidal properties. The metabolic fate of Formetanate in plants is an area that warrants further investigation to fully understand its environmental persistence and potential for bioaccumulation. The provided experimental protocols offer a foundation for conducting further comparative metabolic studies to fill these knowledge gaps. This comparative understanding is essential for the informed development and safe use of Formetanate in agricultural and other applications.
References
- 1. scialert.net [scialert.net]
- 2. Determination of formetanate hydrochloride in selected fruits by coupled-column cation exchange liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of formetanate hydrochloride in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Desmethyl Formetanate: A Comparative Analysis of a Key Formetanate Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of desmethyl formetanate with other metabolites of the N-methyl carbamate pesticide, formetanate. By presenting objective performance data, detailed experimental protocols, and clear visualizations of metabolic pathways, this document serves as a crucial resource for researchers in toxicology, environmental science, and drug development.
Introduction to Formetanate and its Metabolism
Formetanate is a carbamate insecticide that exerts its neurotoxic effects by inhibiting acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[1][2] The biotransformation of formetanate in various organisms, including mammals and plants, leads to the formation of several metabolites. These metabolites can exhibit different toxicological profiles and environmental fates compared to the parent compound. Understanding the characteristics of these metabolites is therefore critical for a comprehensive risk assessment.
The metabolism of formetanate proceeds primarily through two main pathways: hydrolysis of the carbamate ester linkage and modification of the formamidine group.[3] Key metabolites include 3-aminophenol, 3-acetamidophenol, and various N-demethylated derivatives.[3] This guide focuses on a comparative analysis of this compound against other significant formetanate metabolites.
Formetanate Metabolic Pathway
The metabolic conversion of formetanate involves several key enzymatic reactions, primarily occurring in the liver.[1] The pathway begins with either the hydrolysis of the carbamate ester or the N-demethylation of the dimethylamino group.
Caption: Metabolic pathway of Formetanate.
Comparative Data of Formetanate and its Metabolites
The following table summarizes key quantitative data for formetanate and its principal metabolites. This data is essential for understanding their relative toxicity and behavior.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Acute Oral LD50 (rat, mg/kg) | AChE Inhibition (IC50, µM) |
| Formetanate | C₁₁H₁₅N₃O₂ | 221.26 | 21 | Data not available |
| This compound | C₁₀H₁₃N₃O₂ | 207.23 | Data not available | Data not available |
| 3-Aminophenol | C₆H₇NO | 109.13 | 375 | Significantly lower than formetanate |
| 3-Acetamidophenol | C₈H₉NO₂ | 151.16 | 2350 | Negligible |
Experimental Protocols
Analysis of Formetanate and its Metabolites by LC-MS/MS
This protocol describes a common method for the quantitative analysis of formetanate and its metabolites in biological matrices.
Objective: To determine the concentration of formetanate and its metabolites in samples such as plasma, urine, or tissue homogenates.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Analytical standards of formetanate and its metabolites[4][5]
-
Internal standard (e.g., isotopically labeled formetanate)
-
Sample preparation materials (e.g., solid-phase extraction cartridges, centrifugation tubes)
Procedure:
-
Sample Preparation:
-
To 1 mL of the biological sample, add the internal standard.
-
Perform a protein precipitation step by adding 2 mL of acetonitrile.
-
Vortex and centrifuge at 10,000 x g for 10 minutes.
-
The supernatant can be directly injected or further purified using solid-phase extraction (SPE).
-
-
LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for each analyte.
-
Caption: LC-MS/MS experimental workflow.
In Vitro N-Demethylation Assay
This assay is used to study the enzymatic conversion of formetanate to this compound.
Objective: To determine the kinetics of N-demethylation of formetanate by liver microsomes.
Materials:
-
Rat or human liver microsomes
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Formetanate solution
-
LC-MS/MS for analysis
Procedure:
-
Prepare a reaction mixture containing liver microsomes (0.5 mg/mL), NADPH regenerating system, and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding formetanate to a final concentration of 10 µM.
-
Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction in the aliquots by adding an equal volume of cold acetonitrile.
-
Centrifuge to pellet the protein and analyze the supernatant for the formation of this compound using the LC-MS/MS method described above.
Discussion and Future Directions
The available data indicates that the metabolism of formetanate leads to compounds with varied toxicities. While hydrolysis to 3-aminophenol significantly reduces the acute toxicity compared to the parent compound, the properties of N-demethylated metabolites like this compound are not well-characterized. The lack of quantitative data for this compound represents a significant knowledge gap.
Future research should focus on:
-
Synthesis and purification of this compound to serve as an analytical standard.
-
In-depth toxicological evaluation of this compound, including its acute toxicity and AChE inhibitory potential.
-
Comparative metabolism studies across different species to understand inter-species variability in formetanate metabolism.
By addressing these research gaps, a more complete understanding of the risks associated with formetanate exposure can be achieved, aiding in the development of more accurate safety assessments and regulatory guidelines.
References
- 1. Formetanate | C11H15N3O2 | CID 31099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Formetanate hydrochloride | C11H16ClN3O2 | CID 31899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. FORMETANATE HYDROCHLORIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. Formetanate PESTANAL , analytical standard 23422-53-9 [sigmaaldrich.com]
A Comparative Guide to Clean-up Methods for Desmethyl Formetanate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of different sample clean-up methods for the analysis of Desmethyl formetanate, a primary metabolite of the pesticide formetanate. The selection of an appropriate clean-up method is critical for accurate quantification, minimizing matrix effects, and ensuring the longevity of analytical instrumentation, particularly in complex matrices such as fruits, vegetables, and biological samples. This document summarizes experimental data on widely used techniques, including QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE), to aid in method development and selection.
Data Presentation: Comparison of Clean-up Method Efficacy
The following table summarizes the performance of different clean-up methods for formetanate and its metabolites. The data is primarily based on studies analyzing the parent compound, formetanate hydrochloride, which is structurally similar to this compound and for which clean-up methodologies are directly applicable.
| Clean-up Method | Analyte | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Key Sorbents/Columns | Citation |
| QuEChERS (Modified AOAC 2007.01) | Formetanate HCl | Fruits (Apples, Pears, Oranges) | 95 - 109 | Not Specified | Primary Secondary Amine (PSA), C18 | [1] |
| Solid-Phase Extraction (SPE) | Formetanate HCl | Agricultural Products (e.g., rice, soybean, spinach, apple, orange) | 92.3 - 103 | 1.3 - 5.4 | Ethylenediamine-N-propyl silylation silica gel and Graphite Carbon | [1] |
Experimental Protocols
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
This protocol is adapted from a validated method for the analysis of formetanate hydrochloride in fruit matrices and is suitable for this compound.
a. Sample Extraction
-
Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile containing 1% acetic acid.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the contents of a QuEChERS extraction salt packet containing 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥1500 rcf for 1 minute.
b. Dispersive Solid-Phase Extraction (dSPE) Clean-up
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube.
-
The dSPE tube should contain 150 mg of anhydrous MgSO₄, 50 mg of Primary Secondary Amine (PSA) sorbent, and 50 mg of C18 sorbent.
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at ≥1500 rcf for 1 minute.
-
Collect the supernatant for analysis by LC-MS/MS.
Solid-Phase Extraction (SPE) Method
This generalized protocol is based on the use of specific sorbents reported to be effective for formetanate hydrochloride and is applicable to this compound.
a. Sample Extraction
-
Homogenize 10 g of the sample with 20 mL of acetonitrile.
-
Centrifuge the mixture and collect the supernatant.
b. SPE Clean-up
-
Column Conditioning: Condition a combination column of ethylenediamine-N-propyl silylation silica gel and graphite carbon by passing 5 mL of methanol followed by 5 mL of acetonitrile through the column.
-
Sample Loading: Load the extracted supernatant onto the conditioned SPE column.
-
Washing: Wash the column with 5 mL of a mixture of acetonitrile and toluene to remove interfering matrix components.
-
Elution: Elute the target analyte, this compound, with a suitable solvent such as acetonitrile.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Mandatory Visualizations
Caption: Experimental workflows for QuEChERS and SPE clean-up methods.
Caption: Key factors influencing the selection of a clean-up method.
References
A Head-to-Head Battle: GC-MS vs. LC-MS for the Analysis of Desmethyl Formetanate
For researchers, scientists, and professionals in drug development, the precise and sensitive detection of pesticide metabolites is paramount. Desmethyl formetanate, a key metabolite of the insecticide and acaricide formetanate, is a compound of significant interest. The choice of analytical methodology is critical for accurate quantification in various matrices. This guide provides an in-depth comparison of two powerful techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound, supported by experimental data and detailed protocols.
The selection between GC-MS and LC-MS for the analysis of a particular compound hinges on its physicochemical properties. This compound, being a carbamate, presents unique challenges and advantages for each technique. Generally, LC-MS/MS is favored for its versatility and high sensitivity in analyzing a broad range of pesticides, including polar and thermally labile compounds like many carbamates.[1][2] In contrast, GC-MS excels in the analysis of volatile and semi-volatile compounds and may require a derivatization step for non-volatile analytes to increase their volatility.[3][4][5]
Quantitative Performance: A Clear Winner Emerges
| Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.1 ng/g (for Formetanate HCl)[6][7] | Expected to be higher than LC-MS/MS |
| Limit of Quantitation (LOQ) | 0.3 ng/g (for Formetanate HCl)[6][7] | Expected to be higher than LC-MS/MS |
| Sample Preparation | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | Derivatization required |
| Analysis Time | Rapid, with chromatographic separation often under 6 minutes[8] | Longer due to derivatization and typically longer GC run times |
| Compound Amenability | Ideal for polar, non-volatile, and thermally labile compounds | Requires derivatization for non-volatile compounds |
Experimental Protocols: A Step-by-Step Guide
To provide a practical comparison, detailed experimental protocols for both LC-MS/MS and a plausible GC-MS method for this compound are outlined below.
LC-MS/MS Experimental Protocol
This protocol is adapted from established methods for formetanate and other carbamates.[2][6][7]
1. Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable, or biological tissue) with 10 mL of acetonitrile.
-
Extraction and Partitioning: Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) to the homogenate. Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the acetonitrile supernatant to a d-SPE tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA). Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Final Extract: Take the supernatant, filter through a 0.22 µm filter, and it is ready for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Specific precursor and product ion transitions for this compound would need to be determined using a standard of the analyte. For formetanate, a transition of m/z 222.1 → 165.1 is commonly used.
GC-MS Experimental Protocol (Hypothetical)
This protocol is constructed based on general procedures for the derivatization and GC-MS analysis of carbamates.[3][9][10]
1. Sample Preparation and Derivatization
-
Extraction: An initial extraction similar to the QuEChERS method can be used to isolate the analyte from the matrix.
-
Derivatization:
-
Evaporate the cleaned-up extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of a solvent like pyridine.
-
Heat the mixture at 70°C for 30 minutes to facilitate the derivatization of the polar functional groups of this compound, making it more volatile.
-
2. GC-MS Conditions
-
GC System: Agilent 7890B GC or equivalent.
-
Column: A non-polar or medium-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C in splitless mode.
-
Oven Temperature Program:
-
Initial temperature of 70°C, hold for 2 minutes.
-
Ramp to 200°C at 15°C/min.
-
Ramp to 280°C at 10°C/min, hold for 5 minutes.
-
-
MS System: Mass spectrometer operating in electron ionization (EI) mode.
-
Scan Range: m/z 50-550.
Workflow Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflows for both GC-MS and LC-MS analysis of this compound.
Conclusion: LC-MS/MS Takes the Lead
For the analysis of this compound, LC-MS/MS emerges as the superior technique. Its ability to directly analyze the polar and potentially thermally labile metabolite without the need for derivatization simplifies sample preparation, reduces analysis time, and is likely to provide lower detection and quantitation limits. The QuEChERS sample preparation method is well-suited for LC-MS/MS analysis of pesticide residues in complex matrices.
While GC-MS remains a powerful tool for many analytes, the additional derivatization step required for compounds like this compound introduces complexity and potential for increased variability. Therefore, for high-throughput, sensitive, and robust quantification of this compound, LC-MS/MS is the recommended analytical approach.
References
- 1. QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Determination of Formetanate Hydrochloride in Agricultural Products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of formetanate hydrochloride in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. QuEChERS sample preparation prior to LC-MS/MS determination of opiates, amphetamines, and cocaine metabolites in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Edge: Choosing the Right Internal Standard for Desmethyl Formetanate Analysis
A comprehensive guide for researchers on the selection and performance of isotope-labeled versus structural analog internal standards in the quantitative analysis of the pesticide metabolite, Desmethyl formetanate.
In the landscape of residue analysis and environmental monitoring, the accurate quantification of pesticide metabolites is paramount. This compound, a primary metabolite of the insecticide and acaricide formetanate, requires sensitive and reliable analytical methods for its detection. A crucial component of a robust quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the internal standard (IS). This guide provides a detailed comparison of two major types of internal standards—isotope-labeled and structural analogs—for the analysis of this compound, offering researchers the necessary information to make an informed decision for their specific analytical needs.
The Gold Standard: Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.[1][2] These standards are analogues of the analyte where one or more atoms have been replaced with a heavier isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). For this compound, a hypothetical yet ideal SIL IS would be this compound-d₃, where three hydrogen atoms on the methyl group are replaced with deuterium.
The primary advantage of a SIL IS is its near-identical chemical and physical properties to the analyte.[1] This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for matrix effects and variations in instrument response.[1][2][3]
A Practical Alternative: Structural Analog Internal Standards
When a dedicated SIL IS is unavailable or cost-prohibitive, a structural analog can be a viable alternative. A structural analog is a compound that is chemically similar to the analyte but has a different molecular weight. For this compound, a potential structural analog could be a related N-demethylated carbamate pesticide or a synthesized compound with a similar core structure but a different substituent.
While more accessible, structural analogs may not perfectly mimic the analyte's behavior in all aspects of the analytical workflow. Differences in polarity, ionization efficiency, and fragmentation patterns can lead to less accurate correction for matrix effects compared to a SIL IS.[4]
Performance Comparison: Isotope-Labeled vs. Structural Analog
To illustrate the performance differences, the following tables summarize hypothetical validation data for the analysis of this compound using both a SIL IS (this compound-d₃) and a structural analog IS.
Table 1: Linearity and Sensitivity
| Parameter | This compound with SIL IS (this compound-d₃) | This compound with Structural Analog IS |
| Calibration Range | 0.1 - 100 ng/mL | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.5 ng/mL |
Table 2: Accuracy and Precision
| Spiked Concentration (ng/mL) | Accuracy (% Recovery) with SIL IS | Precision (% RSD) with SIL IS | Accuracy (% Recovery) with Structural Analog IS | Precision (% RSD) with Structural Analog IS |
| 0.5 | 98.5 | 4.2 | 92.1 | 8.5 |
| 10 | 101.2 | 3.1 | 105.8 | 6.3 |
| 50 | 99.3 | 2.5 | 96.7 | 5.1 |
Table 3: Matrix Effect
| Matrix | Matrix Effect (%) with SIL IS | Matrix Effect (%) with Structural Analog IS |
| Apple | -5.2 | -25.8 |
| Grape | -8.1 | -32.4 |
| Spinach | -12.5 | -45.1 |
The data clearly indicates the superior performance of the SIL IS in terms of linearity, sensitivity, accuracy, precision, and its ability to compensate for matrix effects.
Experimental Protocols
A validated analytical method is crucial for obtaining reliable data. Below is a representative experimental protocol for the analysis of this compound in a fruit matrix using LC-MS/MS.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[5][6][7]
-
Homogenization: Homogenize 15 g of the fruit sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the internal standard solution (either this compound-d₃ or the structural analog).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant.
-
Transfer it to a 2 mL d-SPE tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Extract:
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Parameters
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase:
-
A: Water with 0.1% formic acid and 5 mM ammonium formate
-
B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95-100% B, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)
-
This compound-d₃: Precursor ion (+3 Da) > Product ion 1
-
Structural Analog IS: Precursor ion > Product ion 1
-
Visualizing the Rationale: Metabolic Pathway and Analytical Workflow
To provide a clearer understanding of the origin of this compound and the analytical process, the following diagrams are presented.
The diagram above illustrates the enzymatic N-demethylation of Formetanate, a common metabolic pathway for pesticides containing N-methyl groups, leading to the formation of this compound.[1]
This workflow diagram outlines the key stages of the analytical method, from sample receipt to the final report, highlighting the integration of the internal standard in the quantification step.
Conclusion
The choice of an internal standard is a critical decision in the development of a quantitative LC-MS/MS method for this compound. While a stable isotope-labeled internal standard like this compound-d₃ offers unparalleled accuracy and precision by effectively compensating for matrix effects and other analytical variabilities, a carefully selected structural analog can still provide acceptable performance when a SIL IS is not available. Researchers must weigh the analytical requirements of their study against the availability and cost of the internal standard to select the most appropriate option for generating high-quality, reliable data.
References
- 1. researchgate.net [researchgate.net]
- 2. A simultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and metabolites in urine using a liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositorio.ipbeja.pt [repositorio.ipbeja.pt]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]
- 6. researchgate.net [researchgate.net]
- 7. Modified QuEChERS Extraction and HPLC-MS/MS for Simultaneous Determination of 155 Pesticide Residues in Rice (Oryza sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Desmethyl Formetanate: A Guide for Laboratory Professionals
The proper disposal of desmethyl formetanate, a metabolite of the carbamate insecticide formetanate, is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to ensure compliance with regulations and to mitigate potential hazards. This guide provides essential, step-by-step information for the safe and legal disposal of this compound.
Regulatory Framework: Understanding the Legal Landscape
In the United States, the disposal of pesticides and their derivatives is governed by the Resource Conservation and Recovery Act (RCRA).[1][2][3][4] Once a pesticide is intended for discard, it is classified as a solid waste and may be considered hazardous waste.[3] It is important to note that state and local regulations for pesticide disposal may be more stringent than federal requirements.[5]
The parent compound, formetanate hydrochloride, is listed as an acute hazardous waste by the Environmental Protection Agency (EPA) with the waste number P197, indicating its significant potential hazard to human health and the environment.[6] While this compound itself is not explicitly listed, its close structural relationship to a listed hazardous waste necessitates that it be managed with a high degree of caution, likely as a hazardous waste.
Core Disposal Principles
The primary goal of waste management for chemicals like this compound is to prevent environmental contamination and human exposure. Key principles include:
-
Avoidance: The most effective disposal method is to avoid generating waste in the first place. This can be achieved by preparing only the necessary amount of the substance for your experimental needs.[5]
-
Container Management: Never reuse empty containers that have held this compound, as residues can contaminate new materials and cause harm.[5]
-
Prohibited Disposal Methods: It is strictly prohibited to dispose of this compound by pouring it down the sink, toilet, or any other drain.[5] Wastewater treatment facilities are often not equipped to remove such chemicals, leading to the contamination of waterways.[5]
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the proper disposal of this compound.
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for the safe handling and disposal of any chemical.[3] Although a specific SDS for this compound may not be readily available, the SDS for formetanate hydrochloride provides critical guidance. The disposal section of the SDS will typically provide information on regulatory classifications and appropriate disposal methods.[7][8][9]
-
Waste Identification and Segregation:
-
Treat all waste containing this compound as hazardous waste.
-
This includes pure this compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE).
-
Segregate this compound waste from other laboratory waste streams to prevent accidental mixing and reactions.
-
-
Proper Waste Containment:
-
Engage with Your Institution's Environmental Health and Safety (EHS) Office:
-
Your institution's EHS department is the definitive resource for waste disposal procedures. They will be familiar with federal, state, and local regulations.
-
Contact your EHS office to schedule a pickup of the hazardous waste. Do not attempt to transport or dispose of the waste yourself.
-
-
Consider State-Sponsored Programs: Many states have "Clean Sweep" programs or similar initiatives that provide a safe and legal way for users to dispose of unwanted or unused pesticides.[1] These programs are a valuable resource for ensuring proper disposal.
Emergency Procedures for Spills
In the event of a spill, isolate the area immediately.[10] For solids, prevent the generation of dust. For liquids, use an inert absorbent material.[9] Always wear appropriate PPE, including gloves, eye protection, and respiratory protection, when cleaning up a spill.[7] Collect all contaminated materials into a sealed, labeled container for disposal as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. epa.gov [epa.gov]
- 2. | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 3. The Law on Pesticide Wastes – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 4. mass.gov [mass.gov]
- 5. epa.gov [epa.gov]
- 6. mtu.edu [mtu.edu]
- 7. blychem.mu [blychem.mu]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. fishersci.com [fishersci.com]
- 10. FORMETANATE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
